Cynatratoside D
Description
Properties
Molecular Formula |
C47H72O19 |
|---|---|
Molecular Weight |
941.1 g/mol |
IUPAC Name |
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C47H72O19/c1-21-41(64-36-17-31(55-7)43(23(3)60-36)66-45-40(52)39(51)38(50)32(18-48)63-45)29(49)15-34(58-21)65-42-22(2)59-35(16-30(42)54-6)61-26-12-13-46(4)25(14-26)9-10-27-28(46)11-8-24-19-56-47(5)37(24)33(20-57-47)62-44(27)53/h9,19,21-23,26-43,45,48-52H,8,10-18,20H2,1-7H3/t21-,22-,23+,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36+,37-,38-,39+,40-,41-,42-,43+,45+,46+,47+/m1/s1 |
InChI Key |
KKNUBUWZXRGNFT-DNEWALMESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Blueprint: A Technical Guide to the Putative Biosynthetic Pathway of Cynatratoside D
Disclaimer: The specific biosynthetic pathway of Cynatratoside D has not yet been experimentally elucidated. This document presents a putative pathway constructed from established principles of C21 steroidal glycoside biosynthesis in plants. The proposed enzymes and intermediates are hypothetical and serve as a framework for future research.
Introduction
This compound is a C21 steroidal glycoside isolated from the roots of Cynanchum atratum, a plant used in traditional medicine. Like other members of its class, this compound consists of a steroid aglycone core (a pregnane (B1235032) derivative) attached to a chain of deoxy sugars. These compounds exhibit a range of biological activities, making their biosynthesis a topic of significant interest for researchers in natural product chemistry, synthetic biology, and drug development. This guide provides a detailed, albeit putative, overview of the biosynthetic route to this compound, from primary metabolites to the final complex natural product.
Putative Biosynthesis of the this compound Aglycone
The steroidal core of this compound is a pregnane-type aglycone, which is hypothesized to originate from the ubiquitous isoprenoid pathway, with cholesterol serving as a key intermediate.
Formation of the Isoprenoid Precursor
The journey begins with the Mevalonate (MVA) pathway. Acetyl-CoA is converted through a series of enzymatic steps into the five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
Squalene (B77637) Synthesis and Cyclization
IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). Two molecules of FPP are joined head-to-head and reduced to form the 30-carbon linear triterpene, squalene. In plants, squalene undergoes epoxidation followed by a stereospecific cyclization, catalyzed by cycloartenol synthase , to produce cycloartenol, the primary precursor to most plant steroids.
Conversion of Cycloartenol to Cholesterol
Cycloartenol is then subjected to a series of modifications, including demethylations at the C4 and C14 positions and isomerization of the cyclopropane (B1198618) ring, to yield cholesterol. While cholesterol is a well-known animal steroid, it also serves as a crucial branch-point intermediate in the biosynthesis of many plant-derived steroidal compounds.
Formation of the Pregnane Core and Tailoring
The conversion of cholesterol to the specific pregnane aglycone of this compound involves side-chain cleavage and a series of tailoring reactions.
-
Side-Chain Cleavage: A cytochrome P450 monooxygenase (P450) system is proposed to hydroxylate the cholesterol side chain, leading to its cleavage between C20 and C22. This reaction, analogous to the formation of pregnenolone (B344588) in mammals, yields a C21 pregnane skeleton.
-
Tailoring Reactions: The basic pregnane core is then modified by a suite of tailoring enzymes, such as P450s, reductases, and dehydrogenases , to create the unique functionalization pattern of the this compound aglycone. These reactions may include hydroxylations at specific positions, formation of double bonds, and stereochemical alterations.
Putative Biosynthesis of the Oligosaccharide Chain
The sugar moiety of this compound is an oligosaccharide chain composed of specialized deoxy sugars. These sugars are synthesized from common nucleotide-activated sugars derived from primary metabolism.
The pathway begins with a hexose (B10828440) phosphate, such as glucose-1-phosphate, which is activated by a nucleotidyltransferase to form an NDP-hexose (e.g., NDP-glucose). This activated sugar is then modified by a series of enzymes:
-
NDP-glucose 4,6-dehydratase: This enzyme removes a water molecule from NDP-glucose to create an NDP-4-keto-6-deoxy-glucose intermediate.
-
Epimerases and Reductases: This keto-intermediate is a key branch point. It can be acted upon by various epimerases (which change the stereochemistry at specific carbons) and reductases (which reduce the keto group to a hydroxyl group) to generate the diverse array of deoxy sugars found in nature, such as D-cymarose and D-oleandrose, which are common in Cynanchum glycosides.
Glycosylation of the Aglycone
The final step in the biosynthesis is the sequential attachment of the activated deoxy sugars to the aglycone. This process is catalyzed by a series of specific UDP-dependent glycosyltransferases (UGTs) .
-
Initial Glycosylation: The first UGT recognizes the C21 pregnane aglycone and transfers the first sugar moiety from its activated NDP-sugar donor to the C3-hydroxyl group of the steroid.
-
Chain Elongation: Subsequent UGTs, each specific for the growing sugar chain and the next NDP-sugar, catalyze the step-wise elongation of the oligosaccharide, forming the final this compound molecule.
Data Presentation
Since no specific quantitative data for the this compound pathway exists, the following table summarizes the key classes of enzymes hypothetically involved in its biosynthesis.
| Biosynthetic Stage | Hypothetical Enzyme Class | Proposed Function | Precursor | Product |
| Aglycone Formation | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Rate-limiting step of the MVA pathway | HMG-CoA | Mevalonate |
| Squalene Synthase | Head-to-head condensation of two FPP molecules | Farnesyl Pyrophosphate | Squalene | |
| Cycloartenol Synthase | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | Cycloartenol | |
| Sterol Side-Chain Cleavage Enzyme (P450) | Cleavage of the C20-C22 bond | Cholesterol | Pregnenolone-type core | |
| Cytochrome P450 Monooxygenases (P450s) | Regio- and stereospecific hydroxylations | Pregnane intermediate | Hydroxylated pregnane | |
| Dehydrogenases/Reductases | Oxidation/reduction of hydroxyl/keto groups | Hydroxylated pregnane | Tailored Aglycone | |
| Sugar Biosynthesis | NDP-glucose 4,6-dehydratase | Formation of the 4-keto-6-deoxy intermediate | NDP-glucose | NDP-4-keto-6-deoxy-glucose |
| Epimerases/Reductases | Modification of the keto-deoxy intermediate | NDP-4-keto-6-deoxy-glucose | NDP-Deoxy Sugars | |
| Glycosylation | UDP-dependent Glycosyltransferases (UGTs) | Sequential attachment of sugars to aglycone | Aglycone, NDP-Sugars | This compound |
Experimental Protocols
The elucidation of the proposed pathway would require a combination of modern biochemical and molecular biology techniques. The following are generalized protocols for key experiments.
Protocol 1: Tracer Studies for Pathway Elucidation
Objective: To identify the precursors of this compound by feeding isotopically labeled compounds to C. atratum plant tissues.
Methodology:
-
Precursor Synthesis: Synthesize or procure isotopically labeled precursors, such as [¹³C₆]-glucose or [2-¹³C]-mevalonolactone.
-
Plant Material: Use sterile C. atratum root cultures or hairy root cultures for efficient uptake of the precursor.
-
Feeding: Introduce a known concentration of the labeled precursor into the liquid culture medium. Incubate the cultures for a period ranging from several hours to several days.
-
Metabolite Extraction: Harvest the root tissue, freeze-dry, and grind to a fine powder. Perform a solvent extraction (e.g., with methanol/chloroform) to isolate the total secondary metabolites.
-
Purification: Purify this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of ¹³C incorporation, or using Mass Spectrometry (MS) to observe the mass shift due to the incorporated isotopes. The labeling pattern provides direct evidence of the biosynthetic route from the fed precursor.
Protocol 2: Transcriptome Analysis for Gene Discovery
Objective: To identify candidate genes involved in the this compound pathway by comparing the transcriptomes of high- and low-producing tissues or elicited cultures.
Methodology:
-
Sample Collection: Collect C. atratum root tissues at different developmental stages or after treatment with an elicitor (e.g., methyl jasmonate) known to boost secondary metabolite production. Quantify the this compound content in each sample using LC-MS to identify high- and low-producing conditions.
-
RNA Extraction and Sequencing: Extract total RNA from the selected samples and perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome profile.
-
Bioinformatic Analysis:
-
Assemble the sequencing reads de novo to create a reference transcriptome.
-
Perform differential gene expression analysis to identify genes whose expression levels correlate positively with this compound accumulation.
-
Annotate the differentially expressed genes by comparing their sequences against public databases (e.g., NCBI, KEGG) to identify putative functions (e.g., P450, UGT, methyltransferase).
-
-
Validation: Validate the expression patterns of candidate genes using quantitative real-time PCR (qRT-PCR).
Visualization of Pathways and Workflows
Caption: Putative biosynthetic pathway of this compound.
Caption: Experimental workflow for tracer analysis.
Cynatratoside D: A Technical Guide to Its Natural Abundance and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of Cynatratoside D, a C21 steroidal glycoside. While this document aims to be an in-depth resource, it is important to note that specific quantitative data on the natural abundance of this compound is limited in the current body of scientific literature. This guide synthesizes available qualitative and methodological information to serve as a valuable resource for research and development.
Natural Source and Distribution
Cynanchum atratum is one of many species in the genus that is rich in C21 steroidal glycosides, which are considered characteristic chemical constituents of this genus.[6] The chemical complexity of Cynanchum root extracts is high, with numerous structurally related glycosides co-occurring.
Quantitative Data on Natural Abundance
A thorough review of existing scientific literature reveals a notable absence of specific quantitative data for the natural abundance of this compound. Studies have focused on the isolation and structural elucidation of a multitude of C21 steroidal glycosides from Cynanchum atratum and related species, confirming the presence of these compounds.[2][7] However, these studies do not typically report the yield of individual compounds as a percentage of the dry plant material or provide concentration data in formats such as mg/g.
While direct quantitative data for this compound is not available, a study on a 30% ethanol (B145695) extract of Cynanchum atratum reported a final lyophilized powder yield of 12.25% from the initial dried plant material.[8] This extract would contain a mixture of numerous compounds, including a variety of steroidal glycosides. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) have been employed to generate chemical fingerprints of Cynanchum extracts, but these analyses have not yet been utilized to quantify this compound specifically.[9][10][11]
The following table contextualizes this compound within the broader family of C21 steroidal glycosides found in the roots of Cynanchum atratum.
| Compound Class | Specific Compounds Isolated from Cynanchum atratum Roots | Citation |
| C21 Steroidal Glycosides | Cynatratoside A, Cynatratoside B, Cynatratoside C, Cynatratoside E, Glaucoside C, Glaucoside D, Atratoside A, and numerous others. | [1][3][4][12] |
Experimental Protocols
Detailed experimental protocols for the specific isolation and quantification of this compound are not available in a single, consolidated source. However, by synthesizing the methodologies reported across various studies on C21 steroidal glycosides from Cynanchum species, a generalized workflow can be described.
General Isolation and Purification Protocol for C21 Steroidal Glycosides from Cynanchum atratum Roots
This protocol represents a typical approach and may require optimization for the specific isolation of this compound.
1. Plant Material Preparation:
-
Air-dry the roots of Cynanchum atratum at room temperature.
-
Grind the dried roots into a coarse powder.
2. Extraction:
-
Macerate the powdered root material with 80-95% ethanol at room temperature for an extended period (e.g., 24-48 hours), often with repeated extractions to ensure maximum yield.[12]
-
Alternatively, use a Soxhlet apparatus for continuous extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
The C21 steroidal glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
4. Chromatographic Purification:
-
Subject the enriched fractions to repeated column chromatography.
-
Silica Gel Column Chromatography: Use a gradient elution system, often starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol (B129727).
-
Sephadex LH-20 Column Chromatography: Employ for further separation and purification of fractions, typically using methanol as the mobile phase.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.
5. Final Purification:
-
Utilize preparative high-performance liquid chromatography (prep-HPLC) with a C18 column for the final purification of individual glycosides.
Structural Elucidation
The structure of the isolated compounds is typically determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.
Biosynthesis and Signaling Pathways
Biosynthesis
The biosynthetic pathway of C21 steroidal glycosides, including this compound, in Cynanchum species has not been fully elucidated. These compounds are derivatives of pregnane, a C21 steroid. The biosynthesis is expected to follow the general pathway of steroid biosynthesis in plants, originating from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the isoprenoid precursors. These precursors are then cyclized to form the steroidal skeleton, which undergoes a series of hydroxylations, oxidations, and other modifications to form the specific aglycone. Finally, glycosylation occurs through the action of glycosyltransferases, which attach the sugar moieties to the aglycone.
Signaling Pathways
Specific signaling pathways modulated by this compound have not been reported in the scientific literature. Research on the pharmacological activities of compounds from Cynanchum atratum has often focused on crude extracts or other, more abundant glycosides. For instance, Cynatratoside-C has been shown to exhibit anti-inflammatory effects by suppressing TLR4-mediated NF-κB and MAPK signaling pathways.[8] While this provides a potential area of investigation for this compound, direct evidence of its interaction with specific cellular signaling pathways is currently lacking.
Visualizations
Caption: Generalized workflow for the isolation and purification of this compound.
Caption: Classification of this compound within Cynanchum atratum constituents.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive constituents of the roots of Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cynanchum atratum Alleviates Non-Alcoholic Fatty Liver by Balancing Lipogenesis and Fatty Acid Oxidation in a High-Fat, High-Fructose Diet Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Electronic senses and UPLC-Q-TOF/MS combined with chemometrics analyses of Cynanchum species (Baishouwu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunosuppressive C₂₁ steroidal glycosides from the root of Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cynatratoside D: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynatratoside D is a C21 steroidal glycoside isolated from the roots of Cynanchum atratum Bunge (Asclepiadaceae), a plant used in traditional Chinese medicine. As a member of the cynatratoside family of compounds, it shares a common aglycone with other cynatratosides but differs in its sugar moiety. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a summary of the biological activities and experimental methodologies associated with its broader chemical class.
Physicochemical Properties
The definitive physicochemical properties of this compound were characterized following its isolation and structure elucidation. The data, primarily derived from the foundational work of Zhang et al. (1985), are summarized below.
| Property | Value | Reference |
| Molecular Formula | C34H52O12 | [1] |
| Molecular Weight | 652.77 g/mol | [1] |
| Melting Point | 168-171 °C | [1] |
| Optical Rotation | [α]D +25.6° (c=0.5, CHCl3) | [1] |
| Appearance | Amorphous powder | [1] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [1] |
Table 1: Physical and Chemical Properties of this compound. This table summarizes the key physicochemical data for this compound.
Chemical Structure
The structure of this compound was elucidated through extensive spectroscopic analysis, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). It is characterized by a C21 steroidal aglycone linked to a chain of deoxy sugars.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the roots of Cynanchum atratum involves a multi-step process designed to separate it from a complex mixture of other glycosides and plant metabolites. The general workflow is as follows:
References
Unraveling the Anticancer Potential of Cynatratoside D: A Technical Guide to its Presumed Mechanism of Action
For Immediate Release
Shanghai, China – December 4, 2025 – While direct experimental data on the anticancer mechanism of Cynatratoside D remains nascent, this technical guide synthesizes current research on closely related C-21 steroidal glycosides isolated from Cynanchum species to project a plausible mechanism of action for this emerging phytocompound. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for oncology.
This compound, an oligoglycoside isolated from the root of Cynanchum atratum, belongs to a class of compounds that have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Extensive research on analogous compounds, particularly Caudatin and a C-21 steroidal glycoside referred to as BW18, also from Cynanchum atratum, provides a robust framework for understanding the potential therapeutic actions of this compound. This guide will focus on the established mechanisms of these related compounds, including the induction of apoptosis, cell cycle arrest, and modulation of critical cancer-related signaling pathways.
Core Anticancer Mechanisms: Insights from Related Glycosides
The anticancer activity of C-21 steroidal glycosides from Cynanchum appears to be multifactorial, targeting several key cellular processes that are commonly dysregulated in cancer. The primary mechanisms elucidated from studies on Caudatin and BW18 include:
-
Induction of Apoptosis: A programmed cell death mechanism that is often evaded by cancer cells.
-
Cell Cycle Arrest: Halting the progression of the cell division cycle to prevent tumor growth.
-
Modulation of Signaling Pathways: Interfering with the communication networks that drive cancer cell proliferation and survival.
Quantitative Data on Anticancer Efficacy
While specific IC50 values for this compound are not yet publicly available, the following table summarizes the cytotoxic activity of Caudatin against a range of human cancer cell lines, offering a benchmark for the potential potency of related compounds.
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| HepG2 | Hepatocellular Carcinoma | 3.11 - 44.68 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 3.11 - 44.68 | [1] |
| MCF-7 | Breast Carcinoma | 3.11 - 44.68 | [1] |
| A549 | Lung Carcinoma | 3.11 - 44.68 | [1] |
| Uterine Cancer Cells | Uterine Cancer | Not specified | [1] |
| Osteosarcoma Cells | Osteosarcoma | ~100 | [1] |
| Gastric Carcinoma Cells | Gastric Cancer | Dose-dependent | [2] |
Signaling Pathways Modulated by Related Cynanchum Glycosides
Research on Caudatin and BW18 has identified several key signaling pathways that are modulated by these compounds, leading to their anticancer effects.
Wnt/β-catenin Signaling Pathway
Caudatin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, promoting cell proliferation and survival.[2][3][4]
Caption: Caudatin inhibits the Wnt/β-catenin pathway.
NF-κB Signaling Pathway
In uterine cancer models, Caudatin was found to induce the expression of TNFAIP1, a negative regulator of the NF-κB pathway.[1] This leads to the suppression of NF-κB's transcriptional activity, which is crucial for cancer cell survival and inflammation.
Caption: Caudatin suppresses NF-κB signaling via TNFAIP1.
JAK2/STAT3 Signaling Pathway
The C-21 steroidal glycoside BW18, also from Cynanchum atratum, has been shown to inactivate the JAK2/STAT3 pathway, which is implicated in erythroid differentiation of leukemia cells.[5]
Caption: BW18 inhibits the JAK2/STAT3 signaling pathway.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of related Cynanchum glycosides.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Caudatin) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis by Flow Cytometry (PI Staining)
Objective: To determine the effect of a compound on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Cell Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the DNA histogram.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in key signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., β-catenin, p-GSK3β, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence from related C-21 steroidal glycosides strongly suggests that this compound holds significant promise as a novel anticancer agent. Its mechanism of action is likely to involve the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as the Wnt/β-catenin, NF-κB, and potentially the JAK/STAT and MAPK pathways.
Future research should focus on direct experimental validation of these mechanisms for this compound. Key areas of investigation include:
-
In vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its IC50 values and cancer cell specificity.
-
Detailed mechanistic studies to confirm its effects on apoptosis, cell cycle, and specific signaling pathways using the experimental protocols outlined in this guide.
-
In vivo studies in animal models to evaluate its antitumor efficacy and safety profile.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for its anticancer activity and to guide the synthesis of more potent and selective derivatives.
The comprehensive investigation of this compound and its analogs will be instrumental in developing the next generation of targeted cancer therapies derived from natural products.
References
- 1. Unveiling the therapeutic potential of caudatin: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caudatin induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caudatin Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caudatin inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preliminary Biological Activity Screening of Cynatratoside D: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of Cynatratoside D is limited in the current publicly available scientific literature. This guide provides a comprehensive overview based on the activities of structurally related C21 steroidal glycosides isolated from the same source, Cynanchum atratum, and general methodologies for assessing such compounds.
Introduction
This compound is a C21 steroidal glycoside, a class of natural products known for a diverse range of biological activities. It is isolated from the roots of Cynanchum atratum, a plant with a history of use in traditional medicine for treating various ailments.[1][2] Preliminary screenings of compounds from Cynanchum atratum suggest potential anti-inflammatory and cytotoxic properties, making this compound a compound of interest for further investigation in drug discovery.[1][3] This document outlines the potential biological activities of this compound based on related compounds and provides detailed experimental protocols for its preliminary screening.
Potential Biological Activities
Based on the activities of other compounds isolated from Cynanchum atratum and the broader class of C21 steroidal glycosides, the primary areas for preliminary biological screening of this compound should focus on its potential as an anti-inflammatory and cytotoxic agent.
Anti-Inflammatory Activity
Several compounds from the genus Cynanchum have demonstrated anti-inflammatory properties.[4][5] For instance, a known compound, glaucogenin C 3-O-beta-D-cymaropyranosyl-(1-->4)-alpha-L-diginopyranosyl-(1-->4)-beta-D-thevetopyranoside, also isolated from Cynanchum atratum, has shown a significant inhibitory effect on the formation of tumor necrosis factor-alpha (TNF-α).[3] TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases.[2][6] The anti-inflammatory effects of flavonoids from Cynanchum acutum have been linked to the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway.[4]
Cytotoxic Activity
Cytotoxicity is another significant biological activity observed in compounds from Cynanchum atratum. The aforementioned glaucogenin C glycoside displayed a significant cytotoxic effect against 212 cells.[3] C21 steroidal glycosides, as a class, are known to possess anticancer properties.[1] Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical step in its preliminary screening.
Data Presentation
While specific quantitative data for this compound is not available, the following tables present hypothetical data based on the activities of related compounds to illustrate how results could be structured.
Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
IC₅₀: The half maximal inhibitory concentration.
Table 2: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Endpoint | IC₅₀ (µM) |
| TNF-α Inhibition | RAW 264.7 | LPS | TNF-α level | Data not available |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | Nitrite level | Data not available |
LPS: Lipopolysaccharide
Experimental Protocols
The following are detailed methodologies for key experiments to screen the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
TNF-α Inhibition Assay
This protocol measures the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Mouse TNF-α ELISA kit
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.
Visualizations
The following diagrams illustrate a general workflow for screening natural products and a key signaling pathway potentially modulated by this compound.
References
- 1. WO2007062468A1 - Biologically active compounds - Google Patents [patents.google.com]
- 2. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cynanchum wilfordii Polysaccharides Suppress Dextran Sulfate Sodium-Induced Acute Colitis in Mice and the Production of Inflammatory Mediators from Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]
Introduction to Cynanchum atratum and C21 Steroidal Glycosides
An In-Depth Technical Guide to Cynatratoside D and Related C21 Steroidal Glycosides from Cynanchum atratum
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of this compound, a C21 steroidal glycoside isolated from the medicinal plant Cynanchum atratum. Due to the limited specific research on this compound, this review extends to the broader class of C21 steroidal glycosides from Cynanchum species to provide a thorough context for its potential biological activities and mechanisms of action.
Cynanchum atratum Bunge, a member of the Apocynaceae family, is a perennial herbaceous plant with a history of use in traditional Chinese medicine for treating a variety of ailments, including nephritis, urinary tract infections, bronchitis, and rheumatic pain.[1] The therapeutic effects of C. atratum are largely attributed to its rich content of C21 steroidal glycosides, a class of bioactive compounds characterized by a pregnane (B1235032) skeleton.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2][3]
This compound: Isolation and Physicochemical Properties
While specific details on the isolation and complete physicochemical characterization of this compound are not extensively documented in publicly available literature, the general methodology for isolating C21 steroidal glycosides from Cynanchum species provides a framework for its extraction and purification.
General Experimental Protocol for Isolation of C21 Steroidal Glycosides
The isolation of C21 steroidal glycosides from the roots of Cynanchum species typically involves the following steps:
-
Extraction: The dried and powdered roots are extracted with a solvent such as 95% ethanol.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions enriched with steroidal glycosides (often the n-butanol fraction) are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.[4]
The structures of the isolated glycosides are then elucidated using a combination of spectroscopic techniques, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Caption: General workflow for the isolation and identification of C21 steroidal glycosides.
Biological Activities of Related Cynatratosides and C21 Steroidal Glycosides
Direct quantitative data on the biological activity of this compound is scarce in the current literature. However, studies on other Cynatratosides and C21 steroidal glycosides from Cynanchum species provide valuable insights into its potential therapeutic effects.
| Compound | Biological Activity | Cell Line/Model | Quantitative Data (IC50/EC50) | Reference |
| Cynatratoside A | Anti-inflammatory | Concanavalin A-induced autoimmune hepatitis in mice | Not specified | [2] |
| Cynatratoside C | Antiparasitic | Ichthyophthirius multifiliis | EC50: 0.083 mg/L | [2] |
| Cynanoside F | Anti-atopic dermatitis | In vitro and in vivo models | Not specified | [2] |
| Cynanotins A-H | Cytotoxic | HL-60, SMMC-7721, A-549, MCF-7, SW480 | IC50: 11.4 to 37.9 µM (against HL-60) | [6] |
| Cynataihoside K | Cytotoxic | THP-1 and PC-3 cell lines | IC50: 5.08 µM (THP-1), 22.75 µM (PC-3) | [7] |
Potential Signaling Pathways
While signaling pathways specifically modulated by this compound have not been elucidated, research on other C21 steroidal glycosides suggests potential mechanisms of action. These compounds have been shown to influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis.
One of the prominent pathways implicated in the action of C21 steroidal glycosides is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[6] NF-κB is a crucial regulator of the inflammatory response, and its inhibition can lead to the downregulation of pro-inflammatory cytokines.
Caption: Potential inhibition of the NF-κB signaling pathway by C21 steroidal glycosides.
Additionally, some C21 steroidal glycosides have been found to induce apoptosis in cancer cells through the mitochondrial pathway , involving the regulation of Bcl-2 family proteins and the activation of caspases.[6]
Future Directions
The current body of literature highlights the therapeutic potential of C21 steroidal glycosides from Cynanchum atratum. However, to fully understand the pharmacological profile of this compound, further research is imperative. Future studies should focus on:
-
Complete structural elucidation and physicochemical characterization of this compound.
-
Comprehensive in vitro and in vivo screening to determine its specific biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Toxicological studies to assess its safety profile for potential therapeutic development.
Conclusion
This compound, as a member of the C21 steroidal glycoside family from Cynanchum atratum, represents a promising natural product for further investigation. While direct evidence of its biological activity is currently limited, the well-documented pharmacological effects of related compounds suggest its potential as a lead for the development of novel therapeutics. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cynanchum Atratum - Descrizione [tiiips.com]
- 3. The antitumour activity of C21 steroidal glycosides and their derivatives of Baishouwu: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on chemical constituents from root of Cynanchum atratum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Twelve New Seco-Pregnane Glycosides from Cynanchum taihangense [mdpi.com]
In-depth Technical Guide: Exploring the Antitumor Properties of C21 Steroidal Glycosides from Cynanchum atratum
A Focus on a Promising Class of Natural Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cynanchum atratum, a perennial herb native to East Asia, has a long history in traditional medicine for treating a variety of ailments. Modern pharmacological research has begun to uncover the scientific basis for its therapeutic effects, revealing a rich source of bioactive compounds. Among these, C21 steroidal glycosides have emerged as a class of molecules with significant biological activities, including potent antitumor properties. While a number of these glycosides have been isolated and identified from the roots of Cynanchum atratum, including Cynatratoside D, detailed public data on the antitumor effects of each specific compound remains limited. This guide, therefore, provides a comprehensive overview of the antitumor properties of C21 steroidal glycosides isolated from Cynanchum atratum and related species, with a focus on the available quantitative data, experimental methodologies, and potential mechanisms of action. This information is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this promising class of natural products.
Quantitative Data on Cytotoxic Activities
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Cynatratoside A | Acetylcholinesterase Inhibition | - | 6.4 | [1] |
| Cynatratoside B | Acetylcholinesterase Inhibition | - | 3.6 | [1][2] |
| Cynanoside F | - | - | - | [2] |
| Cynanotins (3-15) | HL-60 (Human promyelocytic leukemia) | MTT Assay | 11.4 - 37.9 | [3] |
| Caudatin | SMMC-7721 (Human hepatoma) | MTT Assay | 24.95 | [4][5] |
| Caudatin-2,6-dideoxy-3-O-methy-β-D-cymaropyranoside | SMMC-7721 (Human hepatoma) | MTT Assay | 13.49 | [4][5] |
| Cynataihoside B | Caco-2 (Human colorectal adenocarcinoma) | MTT Assay | 1.23 | [6] |
| Cynataihoside E | THP-1 (Human acute monocytic leukemia) | MTT Assay | 7.85 | [6] |
| Cynataihoside K | THP-1 (Human acute monocytic leukemia) | MTT Assay | 5.08 | [6] |
| Cynataihoside K | PC-3 (Human prostate cancer) | MTT Assay | 22.75 | [6] |
Experimental Protocols
The evaluation of the antitumor properties of C21 steroidal glycosides typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays commonly cited in the research of these compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., SMMC-7721, MCF-7, HeLa) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., C21 steroidal glycosides) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Activity in a Xenograft Model
To evaluate the antitumor efficacy of a compound in a living organism, a xenograft model using immunodeficient mice is often employed.
Methodology:
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: Human cancer cells (e.g., H22 hepatoma cells) are harvested, washed, and resuspended in sterile PBS. A suspension of 1 x 10⁶ to 1 x 10⁷ cells is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Treatment Initiation: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly divided into control and treatment groups.
-
Compound Administration: The test compound is administered to the treatment group, typically via intraperitoneal injection or oral gavage, at a predetermined dose and schedule (e.g., daily for 10-14 days). The control group receives the vehicle on the same schedule.
-
Tumor Volume and Body Weight Monitoring: Tumor size is measured every 2-3 days using calipers, and the tumor volume is calculated using the formula: (length × width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Euthanasia and Tumor Excision: At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition rate is calculated using the formula: [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] × 100%. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which C21 steroidal glycosides exert their antitumor effects are still under investigation. However, research on related compounds suggests several potential signaling pathways that may be involved.
Induction of Apoptosis
Many chemotherapeutic agents function by inducing apoptosis, or programmed cell death, in cancer cells. C21 steroidal glycosides from Cynanchum species have been shown to induce apoptosis in various cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of C-21 steroidal glycosides from Cynanchum auriculatum Royle ex Wight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocol: Extraction of Cynatratoside D from Cynanchum atratum Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cynatratoside D is a C21 steroidal glycoside identified in the roots of Cynanchum atratum, a plant used in traditional Chinese medicine.[1][2] These compounds, and the plant extracts themselves, have garnered interest for their potential biological activities, including anti-inflammatory and cytotoxic effects.[3] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the dried roots of Cynanchum atratum. The methodology is compiled from established procedures for the isolation of C21 steroidal glycosides from Cynanchum species.
Data Presentation
Table 1: Extraction Yield from Cynanchum Species
| Plant Material | Extraction Solvent | Extraction Method | Total Extract Yield (%) | Reference |
| Cynanchum thesioides | 99.5% Methanol (B129727) | Maceration | 13.33 | [4] |
| Cynanchum atratum | 30% Ethanol (B145695) | Not specified | Not specified | [5] |
| Lonicera japonica | 60% Ethanol | Ultrahigh Pressure | Not specified | [6] |
Table 2: Fractionation Yield from Cynanchum thesioides Methanol Extract
| Fraction | Solvent | Yield (%) |
| n-hexane | n-hexane | 7.25 |
| Dichloromethane (B109758) | Dichloromethane | 2.15 |
| Ethyl acetate (B1210297) | Ethyl acetate | 1.29 |
| n-butanol | n-butanol | 5.80 |
| Water | Water | 13.92 |
Data adapted from a study on Cynanchum thesioides, providing an example of yields from solvent partitioning.[4]
Experimental Protocols
This protocol outlines a multi-step process for the extraction and purification of this compound.
Preparation of Plant Material
-
Source: Dried roots of Cynanchum atratum.
-
Procedure:
-
Grind the dried roots into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.
-
Dry the powdered material in an oven at 40-50°C to a constant weight to remove residual moisture.
-
Extraction
This step aims to extract a broad range of compounds, including this compound, from the plant material.
-
Solvent: 95% Ethanol.
-
Procedure:
-
Macerate the dried root powder with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours with occasional stirring.
-
Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus to reflux the powdered material with 95% ethanol for 6-8 hours.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of the target compounds.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Solvent Partitioning
This step separates compounds based on their polarity.
-
Solvents: Dichloromethane, Ethyl Acetate, n-Butanol, Water.
-
Procedure:
-
Suspend the crude ethanol extract in deionized water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
First, with dichloromethane (3 times).
-
Next, with ethyl acetate (3 times).
-
Finally, with n-butanol (3 times).
-
-
Collect each solvent layer and the final aqueous layer separately.
-
Concentrate each fraction under reduced pressure to yield the dichloromethane, ethyl acetate, n-butanol, and aqueous fractions. Based on the polarity of steroidal glycosides, this compound is expected to be enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification
This multi-step purification process aims to isolate this compound from the enriched fraction.
-
Stationary Phase: Silica (B1680970) gel (100-200 mesh).
-
Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-hexane.
-
Procedure:
-
Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase solvent.
-
Pack a glass column with silica gel slurry in the initial, least polar mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform (B151607) and gradually increasing the percentage of methanol).
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1 v/v) and visualize with an appropriate staining reagent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Combine fractions with similar TLC profiles that are positive for steroidal glycosides.
-
-
Stationary Phase: C18 reverse-phase silica gel.
-
Mobile Phase: A gradient of methanol-water.
-
Procedure:
-
Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase.
-
Pack a C18 column and equilibrate with the initial mobile phase (e.g., 40% methanol in water).
-
Load the sample onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration (e.g., from 40% to 100% methanol).
-
Collect and monitor fractions as described in the previous step.
-
Combine fractions containing the compound of interest.
-
-
Column: Preparative C18 HPLC column.
-
Mobile Phase: Isocratic or gradient elution with acetonitrile-water or methanol-water.
-
Detection: UV detector (wavelength to be determined based on the UV absorbance of this compound, typically in the range of 200-220 nm for steroidal glycosides).
-
Procedure:
-
Further purify the fraction containing this compound using preparative HPLC.
-
Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure and then lyophilize to obtain the pure compound.
-
Quantification by HPLC
-
Analytical Column: C18 analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water, optimized for the separation of this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector.
-
Procedure:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Prepare the sample for analysis by dissolving a known weight of the extract or fraction in the mobile phase and filtering.
-
Inject the sample and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [Studies on chemical constituents from root of Cynanchum atratum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on Bioactive Components of Aromatic Cynanchum thesioides (Freyn) K. Schum by Solvent Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cynanchum atratum Alleviates Non-Alcoholic Fatty Liver by Balancing Lipogenesis and Fatty Acid Oxidation in a High-Fat, High-Fructose Diet Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ultrahigh pressure extraction on yield and antioxidant activity of chlorogenic acid and cynaroside extracted from flower buds of Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cynatratoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynatratoside D, a C21 steroidal glycoside isolated from plants of the Cynanchum genus, has garnered interest for its potential pharmacological activities. As with many natural products, obtaining high-purity this compound is crucial for accurate biological evaluation and further drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds. This application note provides a detailed protocol for the extraction and subsequent HPLC purification of this compound from its natural source.
Overview of the Purification Workflow
The purification of this compound involves a multi-step process beginning with the extraction of the raw plant material, followed by preliminary fractionation using column chromatography, and culminating in a final high-resolution purification step using preparative HPLC.
Caption: Experimental workflow for the purification of this compound.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes the initial extraction of this compound from the dried and powdered roots of a Cynanchum species.
Materials:
-
Dried and powdered roots of Cynanchum sp.
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the extract through filter paper to remove solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Preliminary Purification by Silica Gel Column Chromatography
This step aims to fractionate the crude extract and enrich the fraction containing this compound.
Materials:
-
Crude ethanolic extract
-
Silica gel (200-300 mesh)
-
Glass column
-
Solvents: Chloroform (B151607) (CHCl₃) and Methanol (B129727) (MeOH)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions that show a similar profile and are enriched in the target compound, this compound.
-
Concentrate the combined fractions to dryness.
High-Performance Liquid Chromatography (HPLC) Purification
This final step utilizes preparative HPLC to isolate this compound to a high degree of purity.
Instrumentation and Conditions:
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 20 x 250 mm, 10 µm |
| Mobile Phase | Acetonitrile (B52724) (A) and Water (B) | Methanol (A) and Water (B) |
| Gradient | 20-100% A over 45 min | Isocratic or shallow gradient (e.g., 70% A) |
| Flow Rate | 1.0 mL/min | 5.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 1-2 mL (depending on concentration) |
| Column Temp. | 25°C | 25°C |
Procedure:
-
Develop an analytical HPLC method to determine the retention time of this compound in the enriched fraction. A gradient of acetonitrile and water is often effective for separating steroidal glycosides.[1]
-
Based on the analytical method, scale up to a preparative HPLC method. For C21 steroidal glycosides, a reversed-phase C18 column is commonly used.[2] The mobile phase can be switched to methanol and water for cost-effectiveness in preparative scale.[2] An isocratic elution or a shallow gradient around the elution point of this compound can be employed for optimal separation.
-
Dissolve the enriched fraction from the column chromatography step in the mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Perform multiple injections onto the preparative HPLC system.
-
Collect the fraction corresponding to the peak of this compound.
-
Combine the collected fractions and evaporate the solvent to obtain the purified compound.
-
Assess the purity of the final product using the analytical HPLC method.
Data Presentation
Table 1: Summary of HPLC Parameters for this compound Purification
| Parameter | Setting |
| Instrument | Preparative HPLC System |
| Column | Reversed-phase C18, 20 x 250 mm, 10 µm[2] |
| Mobile Phase | Methanol:Water (70:30, v/v)[2] |
| Flow Rate | 5.0 mL/min[2] |
| Detection Wavelength | 210 nm[2] |
| Temperature | Ambient (25°C) |
| Injection Volume | Dependent on sample concentration |
Signaling Pathway Diagram
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many C21 steroidal glycosides from Cynanchum species have demonstrated cytotoxic and anti-inflammatory activities.[3][4][5] The diagram below illustrates a generalized signaling pathway potentially affected by such compounds.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This application note provides a comprehensive protocol for the successful purification of this compound from Cynanchum species. The combination of solvent extraction, silica gel column chromatography, and preparative HPLC is an effective strategy for obtaining this C21 steroidal glycoside in high purity, enabling further investigation of its biological properties. The provided HPLC parameters can serve as a starting point for method development and optimization.
References
- 1. Cynanchum atratum Alleviates Non-Alcoholic Fatty Liver by Balancing Lipogenesis and Fatty Acid Oxidation in a High-Fat, High-Fructose Diet Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive constituents of the roots of Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new C21 steroidal glycosides isolated from Cynanchum komarovii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Twelve New Seco-Pregnane Glycosides from Cynanchum taihangense [mdpi.com]
Application Notes and Protocols for Cynaroside in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental setup of Cynaroside (B7765609), a flavonoid glycoside with demonstrated anti-cancer properties, in various cell culture models. The following sections detail its mechanism of action, protocols for key in vitro assays, and expected outcomes, facilitating further research into its therapeutic potential.
Mechanism of Action
Cynaroside has been shown to exert its anti-proliferative effects on cancer cells through multiple mechanisms:
-
Induction of Apoptosis: Cynaroside promotes programmed cell death in cancer cells. This is evidenced by the upregulation of pro-apoptotic proteins such as cleaved PARP and cleaved caspase-3.[1][2]
-
Cell Cycle Arrest: The compound causes cell cycle arrest, primarily at the S phase or G1/S phase transition, thereby inhibiting cancer cell proliferation.[1][3][4] This is associated with the downregulation of key cell cycle proteins like CDK2, CDK4, CDK6, and CyclinE1.[1][3][4]
-
Modulation of Signaling Pathways: Cynaroside has been observed to inhibit key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: It downregulates the phosphorylation of Akt, mTOR, and p70S6K, crucial components of this pro-survival pathway.[1]
-
MAPK Pathway: Cynaroside can inhibit the activation of proteins in the MAPK pathway, such as p-JNK, which is involved in inflammatory responses and cell proliferation.[5]
-
STAT3 Pathway: It has been shown to inhibit the nuclear translocation of STAT3, a transcription factor involved in cell proliferation and inflammation.[6][7]
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic and anti-proliferative effects of Cynaroside on various cancer cell lines.
Table 1: IC50 Values of Cynaroside in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| U87 | Glioblastoma | 26.34 µg/mL | Not Specified |
| Caco-2 | Colon Carcinoma | 97.06 µg/mL | Not Specified |
| Hep G2 | Hepatocellular Carcinoma | 34.4 µg/mL | Not Specified |
| MKN45 | Gastric Cancer | ~50 µM | 48 hours |
| SGC7901 | Gastric Cancer | ~50 µM | 48 hours |
| HCT116 | Colorectal Cancer | Effective at 25-50 µM | 24, 48, 72 hours |
| RKO | Colorectal Cancer | Effective at 25-50 µM | 24, 48, 72 hours |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.[1][2][4][8]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of Cynaroside in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Cynaroside on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cynaroside (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Cynaroside in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of Cynaroside (e.g., 0, 12.5, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve Cynaroside).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by Cynaroside using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cynaroside
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Cynaroside (e.g., 0, 25, 50 µM) for 48 hours.[1]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of Cynaroside on cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cynaroside
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Cynaroside (e.g., 0, 25, 50 µM) for 48 hours.[1][3]
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways upon treatment with Cynaroside.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cynaroside
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p-JNK, p-STAT3, STAT3, CDK2, CyclinE1, Cleaved PARP, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with Cynaroside (e.g., 0, 25, 50 µM) for the desired time (e.g., 48 hours).[1]
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathways Modulated by Cynaroside
Caption: Cynaroside inhibits pro-survival signaling pathways and promotes anti-cancer effects.
Experimental Workflow for Cynaroside Evaluation
Caption: A typical workflow for investigating the in vitro anti-cancer effects of Cynaroside.
Logical Relationship of Cynaroside's Cellular Effects
Caption: The interconnected cellular mechanisms of Cynaroside leading to reduced cancer cell proliferation.
References
- 1. Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer | MDPI [mdpi.com]
- 5. The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview [frontiersin.org]
- 8. Anti-Proliferative Potential of Cynaroside and Orientin—In Silico (DYRK2) and In Vitro (U87 and Caco-2) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of Cynatratoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynatratoside D is a C21 steroidal glycoside, a class of natural products isolated from plants of the Cynanchum genus. While direct in vivo studies on this compound are limited in publicly available literature, research on analogous C21 steroidal glycosides from this genus has revealed significant potential for antitumor and anti-inflammatory activities. These compounds have been shown to induce apoptosis in cancer cells and modulate key inflammatory pathways.[1][2][3]
This document provides detailed application notes and standardized protocols for conducting in vivo studies to evaluate the efficacy of this compound in animal models, based on established methodologies for related compounds. The protocols outlined below are intended to serve as a comprehensive guide for researchers initiating preclinical investigations of this compound.
Potential Therapeutic Applications and Mechanisms of Action
Based on studies of structurally similar C21 steroidal glycosides, this compound is hypothesized to exert its biological effects through the following mechanisms:
-
Antitumor Activity: Induction of apoptosis in cancer cells is a key mechanism reported for related compounds. This is often mediated through the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[4][5][6][7][8] Some C21 steroidal glycosides have also been observed to induce cell cycle arrest at the G1 phase.[6][7]
-
Anti-inflammatory Activity: C21 steroidal glycosides have been shown to suppress inflammatory responses. A likely mechanism is the inhibition of the NF-κB signaling pathway, which would lead to the downregulation of pro-inflammatory enzymes and cytokines such as iNOS and COX-2.[1][3][9]
In Vivo Study Protocols
The following protocols are designed as templates and should be adapted based on the specific research question, preliminary in vitro data, and institutional animal care and use committee (IACUC) guidelines.
Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes the evaluation of this compound's antitumor effects in a subcutaneous xenograft model using human cancer cell lines.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A C21-Steroidal Glycoside Isolated from the Roots of Cynanchum auriculatum Induces Cell Cycle Arrest and Apoptosis in Human Gastric Cancer SGC-7901 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cynanchum paniculatum (Bunge) Kitag. ex H.Hara inhibits pancreatic cancer progression by inducing caspase-dependent apoptosis and suppressing TGF-β-mediated epithelial-mesenchymal transition [frontiersin.org]
- 9. Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Cynatratoside D in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific physicochemical and formulation data for Cynatratoside D. However, related compounds, such as Cynatratoside C, have been identified from the Cynanchum genus, which is known to produce cardiac glycosides.[1] Therefore, this document provides generalized formulation strategies for poorly water-soluble cardiac glycosides, using Digoxin (B3395198) as a representative compound, to guide preclinical research on this compound. All protocols and data should be adapted and validated for the specific properties of this compound once they are determined.
Introduction to this compound and Formulation Challenges
This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on the cardiovascular system and, more recently, for their potential as anticancer and antiviral agents.[2] A significant hurdle in the preclinical development of many cardiac glycosides is their poor aqueous solubility, which can lead to low bioavailability and hinder the evaluation of their therapeutic potential.[3] Effective formulation strategies are therefore critical to enhance solubility and ensure adequate drug exposure in in vitro and in vivo preclinical models.
Physicochemical Properties of a Representative Cardiac Glycoside: Digoxin
As a proxy for this compound, the physicochemical properties of Digoxin are summarized below. These properties highlight the challenges associated with its formulation, primarily its low water solubility.
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₄O₁₄ | [4] |
| Molecular Weight | 780.9 g/mol | [4][5] |
| Appearance | Clear to white crystals or white crystalline powder | [4] |
| Water Solubility | 65 mg/L | [6] |
| Solubility in Organic Solvents | Soluble in DMSO and dimethylformamide (approx. 30 mg/mL); Soluble in pyridine; Slightly soluble in dilute alcohol. | [7][8][9] |
| pKa | 7.15 | [3] |
| LogP | 1.3 | [4] |
Formulation Strategies for Preclinical Research
The selection of an appropriate formulation vehicle is crucial for achieving desired exposure levels in preclinical studies.[10] Below are several strategies commonly employed for poorly soluble compounds like cardiac glycosides.
Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic drugs.[10] This is a common and effective initial approach for preclinical formulations.
Table of Common Co-solvent Systems:
| Co-solvent | Typical Concentration Range (%) | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 1-10 | Excellent solubilizing agent. Potential for toxicity at higher concentrations. |
| Polyethylene glycol 400 (PEG 400) | 10-60 | Generally recognized as safe (GRAS). Can be used for oral and parenteral routes. |
| Ethanol (B145695) | 5-20 | Often used in combination with other co-solvents. |
| Propylene (B89431) glycol (PG) | 10-50 | A common vehicle for oral and injectable formulations.[11] |
Surfactants can enhance solubility by forming micelles that encapsulate the drug molecules. They are particularly useful for oral formulations.
Table of Common Surfactants:
| Surfactant | Typical Concentration Range (%) | HLB Value | Notes |
| Polysorbate 80 (Tween® 80) | 1-10 | 15.0 | Non-ionic surfactant, widely used in oral and parenteral formulations. |
| Cremophor® EL | 1-10 | 12-14 | Can cause hypersensitivity reactions and is typically used when other options are not feasible. |
| Solutol® HS 15 | 1-15 | 14-16 | A non-ionic solubilizer with lower toxicity compared to Cremophor® EL. |
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.
Table of Common Cyclodextrins:
| Cyclodextrin | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Commonly used to improve the solubility and stability of drugs for oral and parenteral administration. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Offers high water solubility and a favorable safety profile for parenteral use. |
Experimental Protocols
The following are detailed protocols for preparing formulations for preclinical studies. All procedures should be performed in a clean laboratory environment using appropriate personal protective equipment.
Materials:
-
This compound
-
PEG 400
-
Propylene Glycol (PG)
-
Deionized Water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the desired volume of PEG 400 and PG.
-
Add the this compound powder to the co-solvent mixture.
-
Vortex the mixture for 2-3 minutes to aid in initial dispersion.
-
Place the vial on a magnetic stirrer and stir until the compound is completely dissolved. Gentle heating (e.g., 37-40°C) may be applied to facilitate dissolution, but stability at this temperature must be confirmed.
-
If required, slowly add deionized water to the desired final concentration, while continuously stirring.
-
Visually inspect the solution for any precipitation or cloudiness. The final formulation should be a clear solution.
Example Formulation (1 mg/mL):
-
This compound: 10 mg
-
PEG 400: 4 mL (40%)
-
Propylene Glycol: 2 mL (20%)
-
Deionized Water: 4 mL (40%)
For intravenous administration, the formulation must be sterile and have a physiologically compatible pH. Co-solvents are often used, but their concentrations must be carefully controlled to avoid toxicity.[12]
Materials:
-
This compound
-
Ethanol
-
Propylene Glycol
-
Sterile Water for Injection
-
Sterile filter (0.22 µm)
-
Sterile vials
Procedure:
-
Prepare a stock solution of this compound in an organic solvent in which it is highly soluble (e.g., DMSO or ethanol). For example, dissolve 10 mg of this compound in 1 mL of ethanol.
-
In a separate sterile vial, prepare the vehicle, for instance, a mixture of propylene glycol and sterile water for injection. A common vehicle for digoxin injection contains propylene glycol and ethanol in water.[11]
-
Slowly add the this compound stock solution to the vehicle with constant stirring.
-
Ensure the final concentration of the organic solvent is within a safe limit for intravenous administration (e.g., ethanol <10%).
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Visually inspect for any precipitates.
Example IV Formulation (0.25 mg/mL):
-
This compound: 2.5 mg
-
Ethanol: 1 mL (10%)
-
Propylene Glycol: 4 mL (40%)
-
Sterile Water for Injection: 5 mL (50%)
Visualization of Signaling Pathways and Workflows
Cardiac glycosides primarily act by inhibiting the Na+/K+-ATPase pump in the cell membrane. This leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This increase in calcium is responsible for the positive inotropic effects in cardiac muscle.[13][14] Additionally, binding of cardiac glycosides to Na+/K+-ATPase can trigger various signaling cascades, including the Src-dependent activation of the MAPK pathway.[15][16]
Caption: Signaling pathway of cardiac glycosides.
The development of a suitable formulation for a poorly soluble compound like this compound typically follows a structured workflow.
Caption: Experimental workflow for formulation development.
References
- 1. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Digoxin | C41H64O14 | CID 2724385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Digoxin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. acs.org [acs.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. DIGOXIN | 20830-75-5 [chemicalbook.com]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2765256A - Injectable solutions of digoxin - Google Patents [patents.google.com]
- 12. Cardiac Glycosides - BioPharma Notes [biopharmanotes.com]
- 13. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 14. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Cynatratoside D Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of Cynatratoside D derivatives. Due to the limited availability of direct synthetic routes for this compound in the public domain, this guide focuses on established and analogous methods for the synthesis of structurally related cardiac glycosides. These methodologies can be adapted for the synthesis of this compound and its derivatives. The core of cardiac glycoside synthesis lies in the stereoselective formation of the glycosidic bond and the construction of the complex steroid aglycone.
Introduction to this compound and Synthetic Strategy
This compound is a cardiac glycoside, a class of naturally occurring compounds known for their potent effects on heart muscle.[1] These molecules consist of a steroid aglycone linked to a sugar moiety. The synthesis of cardiac glycosides is a challenging task due to the complexity of their structures, including multiple stereocenters and a variety of functional groups.[2]
A convergent synthetic strategy is often employed, where the aglycone and the sugar moieties are synthesized separately and then coupled in a later step.[1] Key challenges in the synthesis of this compound derivatives include:
-
Stereocontrolled construction of the steroid core: The characteristic "U" shape of the steroid nucleus, with its specific cis- and trans-ring fusions, requires precise stereochemical control throughout the synthesis.[1]
-
Stereoselective glycosylation: The formation of the glycosidic bond between the aglycone and the sugar must be highly stereoselective to yield the desired anomer, which is crucial for biological activity.[3]
-
Orthogonal protection and deprotection strategies: The numerous hydroxyl groups on both the steroid and sugar moieties necessitate a carefully planned sequence of protection and deprotection steps.
Experimental Protocols
The following protocols are adapted from established syntheses of related cardiac glycosides, such as digitoxin (B75463) and ouabain, and can serve as a starting point for the synthesis of this compound derivatives.
Protocol 1: Stereoselective Glycosylation via Modified Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds.[4] This protocol describes a modified procedure for the glycosylation of a steroid aglycone.[5]
Materials:
-
Steroid aglycone (e.g., a this compound aglycone precursor)
-
Peracetylated glycosyl bromide (e.g., acetobromo-D-glucose)
-
Cadmium carbonate (CdCO₃) or Silver carbonate (Ag₂CO₃)
-
Drierite (anhydrous CaSO₄)
-
Anhydrous toluene
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in MeOH
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the steroid aglycone (1.0 eq) in anhydrous toluene. Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
Addition of Reagents: To the stirring suspension, add cadmium carbonate (2.0 eq) and the peracetylated glycosyl bromide (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification of the Glycosylated Steroid: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the peracetylated glycoside.
-
Deprotection (Zemplén deacetylation): Dissolve the purified peracetylated glycoside in a mixture of anhydrous DCM and MeOH. Add a catalytic amount of sodium methoxide solution (0.5 M in MeOH).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed (typically 1-3 hours).
-
Neutralization and Work-up: Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.
-
Final Purification: Purify the deprotected glycoside by silica gel column chromatography to obtain the final this compound derivative.
Protocol 2: Palladium-Catalyzed Glycosylation for 2-Deoxy-β-glycosides
For the synthesis of derivatives containing 2-deoxy sugars, which are common in cardiac glycosides, a palladium-catalyzed glycosylation can be employed to achieve high β-selectivity.[6]
Materials:
-
Digitoxigenin or a similar aglycone (1.0 eq)
-
Glycal (e.g., a protected 2-deoxy sugar precursor) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.1 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0 eq)
-
Anhydrous acetonitrile (B52724) (MeCN)
Procedure:
-
Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere, dissolve Pd₂(dba)₃ and dppp (B1165662) in anhydrous acetonitrile. Stir for 15 minutes at room temperature to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried flask, dissolve the aglycone and the glycal in anhydrous acetonitrile.
-
Glycosylation Reaction: Add the catalyst solution to the mixture of the aglycone and glycal. Then, add BSA to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to yield the desired 2-deoxy-β-glycoside. Subsequent deprotection steps may be required depending on the protecting groups used on the glycal.
Quantitative Data
The following table summarizes representative yields for key steps in the synthesis of related cardiac glycosides, which can be used as a benchmark for the synthesis of this compound derivatives.
| Reaction Step | Starting Materials | Product | Yield (%) | Reference |
| Koenigs-Knorr Glycosylation | Digitoxigenin, Acetobromoglucose | Peracetylated Glucoside | ~70-80% | [5] |
| Palladium-Catalyzed Glycosylation | Digitoxigenin, Protected Glycal | β-Glycoside | 86% | [6] |
| Zemplén Deprotection | Peracetylated Glycoside | Deprotected Glycoside | >90% | [5] |
| Construction of Steroid Core | Poly-anionic Cyclization | Tetracyclic Intermediate | ~60-70% | [7] |
Visualizations
Synthetic Workflow for a this compound Derivative
Caption: General synthetic workflow for this compound derivatives.
Signaling Pathway of Cardiac Glycosides
Cardiac glycosides, including this compound, are known to inhibit the Na⁺/K⁺-ATPase pump, which is their primary molecular target.[8] This inhibition leads to a cascade of downstream effects that are responsible for their cardiotonic and other biological activities.[9]
Caption: Signaling pathway of this compound derivatives.
References
- 1. A convergent total synthesis of ouabagenin - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00212E [pubs.rsc.org]
- 2. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of digitoxin | PDF [slideshare.net]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of cardenolide glycosides and putative biosynthetic precursors of cardenolide glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying the Molecular Targets of Cynatratoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cynatratoside D and Target Identification
This compound is a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum.[1] Preclinical studies have demonstrated its potent cytotoxic effects against various human cancer cell lines, including gastric, colon, and hepatoma cancer cells.[1] The primary mechanism of its anti-cancer activity appears to be the induction of apoptosis.[1] Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action, optimizing its therapeutic potential, and predicting potential off-target effects.
These application notes provide detailed protocols for several established techniques to identify the molecular targets of this compound. The methodologies are tailored to leverage its known cytotoxic and apoptosis-inducing properties. The described techniques include both in vitro and in situ approaches, providing a comprehensive strategy for target deconvolution.
Overall Workflow for Target Identification of this compound
A multi-pronged approach is recommended for robust target identification. This typically begins with computational methods to generate initial hypotheses, followed by experimental validation using biochemical and biophysical techniques.
Caption: A logical workflow for identifying the molecular targets of this compound.
In Silico Target Prediction
Computational methods can provide initial hypotheses about the potential protein targets of this compound, helping to guide subsequent experimental work.
Application Note:
In silico approaches leverage the three-dimensional structure of this compound to predict its binding affinity to a library of known protein structures. This can be achieved through molecular docking simulations. Additionally, pharmacophore modeling can identify essential chemical features of this compound and screen for proteins that recognize these features. These methods are cost-effective and can rapidly generate a list of putative targets for further validation.
Protocol: Molecular Docking
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or generate it using molecular modeling software.
-
Perform energy minimization of the ligand structure.
-
-
Target Protein Preparation:
-
Select a library of potential target proteins (e.g., proteins involved in apoptosis, cell cycle regulation, or known targets of other cytotoxic natural products).
-
Download the 3D structures of the target proteins from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Molecular Docking Simulation:
-
Use docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound to each target protein.
-
Define the binding site on the target protein based on known active sites or by performing a blind docking.
-
-
Analysis of Results:
-
Rank the potential target proteins based on their predicted binding energies.
-
Visually inspect the docking poses to assess the quality of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
| Parameter | Description | Example Value |
| Docking Score/Binding Energy | Predicted binding affinity of this compound to the target protein. | -8.5 kcal/mol |
| Number of Hydrogen Bonds | The number of hydrogen bonds formed between this compound and the protein. | 3 |
| Interacting Residues | Amino acid residues of the target protein involved in binding. | Tyr123, Ser245, Phe356 |
Affinity Chromatography-Mass Spectrometry
This technique, also known as affinity purification-mass spectrometry (AP-MS), is a powerful method for isolating and identifying proteins that bind to a specific small molecule.
Application Note:
Affinity chromatography involves immobilizing a modified version of this compound onto a solid support (e.g., agarose (B213101) beads). A cell lysate is then passed over this "bait," and proteins that bind to this compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. This method is particularly useful for identifying high-affinity binding partners.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: Affinity Chromatography
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal alkyne or azide (B81097) for click chemistry, or a primary amine).
-
Couple the derivatized this compound to activated agarose beads.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cancer cell line (e.g., SGC-7901 gastric cancer cells) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C.
-
As a negative control, incubate the lysate with unconjugated beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive ligand (excess free this compound), a denaturing buffer (e.g., SDS-PAGE sample buffer), or by changing the pH.
-
Run the eluates on an SDS-PAGE gel and visualize the proteins by Coomassie or silver staining.
-
Excise the protein bands that are unique to the this compound pulldown.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation patterns.
-
Compare the proteins identified in the this compound pulldown with the negative control to identify specific binders.
-
| Parameter | Description | Example Data |
| Protein Enrichment Ratio | Ratio of protein abundance in the this compound pulldown vs. the control pulldown. | > 3-fold |
| Sequence Coverage (%) | Percentage of the protein sequence identified by the detected peptides. | > 20% |
| Number of Unique Peptides | The number of distinct peptides identified for a given protein. | ≥ 2 |
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method for identifying protein targets of small molecules based on the principle that ligand binding can stabilize a protein against proteolysis.
Application Note:
The DARTS assay leverages the fact that when a small molecule like this compound binds to its target protein, it can induce a conformational change that makes the protein more resistant to digestion by proteases. By treating a cell lysate with this compound and then subjecting it to limited proteolysis, the target protein will be protected from degradation compared to the untreated control. The protected protein can then be identified by gel electrophoresis and mass spectrometry. This method is advantageous as it does not require modification of the small molecule.[2][3][4]
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Protocol: DARTS Assay
-
Preparation of Cell Lysate:
-
Prepare a cell lysate from a relevant cancer cell line as described in the Affinity Chromatography protocol.
-
-
Compound Treatment:
-
Aliquot the cell lysate into multiple tubes.
-
Treat the aliquots with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each tube and incubate for a short period (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE sample buffer and boiling.
-
-
Gel Electrophoresis and Visualization:
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie blue or silver stain.
-
Identify protein bands that are present or more intense in the this compound-treated lanes compared to the vehicle control lanes.
-
-
Mass Spectrometry:
-
Excise the protected protein bands from the gel and identify the proteins by LC-MS/MS as described in the Affinity Chromatography protocol.
-
| Parameter | Description | Example Data |
| This compound Concentration | The concentration of this compound used for treatment. | 0, 1, 10, 100 µM |
| Protease Concentration | The concentration of protease used for digestion. | 1:1000 (protease:protein ratio) |
| Band Intensity Ratio | The ratio of the band intensity in the treated sample to the control sample. | > 2-fold increase |
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stability of proteins in their native environment, such as in cell lysates or intact cells. Ligand binding typically increases the thermal stability of a protein.
Application Note:
The CETSA method is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in its melting temperature (Tm). In a typical CETSA experiment, cell lysate or intact cells are treated with this compound and then heated to a range of temperatures. The aggregated, denatured proteins are then separated from the soluble, stable proteins by centrifugation. The amount of the target protein remaining in the soluble fraction at each temperature is quantified, often by Western blotting or mass spectrometry. An increase in the amount of a protein in the soluble fraction in the presence of this compound indicates a direct binding interaction.
References
- 1. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Cynatratoside D in Specific Cancer Cell Line Investigations: Information Not Currently Available
Despite a comprehensive search of available scientific literature, no specific studies detailing the application of Cynatratoside D in cancer cell line investigations were identified. The current body of research accessible through the performed searches does not contain data on its effects on cancer cell viability, apoptosis, or specific signaling pathways.
The initial inquiry sought to create detailed application notes and protocols for researchers on the use of this compound in oncology research. This was to include quantitative data summaries, detailed experimental methodologies, and visualizations of signaling pathways. However, the foundational scientific studies required to generate such a document are not present in the public domain based on the conducted searches.
Information was found for other related compounds, such as Lanatoside C, which has been studied for its anti-cancer properties, including the induction of apoptosis and modulation of signaling pathways like TNF/IL-17 in prostate cancer cells.[1] Additionally, general mechanisms of cancer cell biology, including apoptosis, cell cycle control, and various signaling pathways, were well-documented in the search results.[2][3][4][5][6][7][8][9]
It is important to note that the absence of published research does not definitively mean that no investigations have ever been conducted. Research may be ongoing and not yet published, or it may exist in proprietary databases not accessible through public search engines.
For researchers, scientists, and drug development professionals interested in the potential anti-cancer applications of this compound, this represents an unexplored area of investigation. Future research would need to be initiated to determine its efficacy and mechanism of action in various cancer cell lines. Such studies would typically begin with in vitro assays to assess cytotoxicity and would progress to more detailed mechanistic studies if promising results are obtained.
References
- 1. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanatoside C sensitizes glioblastoma cells to tumor necrosis factor–related apoptosis-inducing ligand and induces an alternative cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Genome-wide shRNA screen revealed integrated mitogenic signaling between dopamine receptor D2 (DRD2) and epidermal growth factor receptor (EGFR) in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Studying Cellular Apoptosis Pathways with Cynatratoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynatratoside D, a C21-steroidal glycoside, belongs to a class of natural compounds isolated from plants of the Cynanchum genus. Emerging research on related C21-steroidal glycosides from this genus has highlighted their potential as cytotoxic and apoptosis-inducing agents in various cancer cell lines. These findings suggest that this compound could be a valuable tool for investigating the molecular mechanisms of programmed cell death and for the development of novel anti-cancer therapeutics.
This document provides detailed application notes and experimental protocols for utilizing this compound to study cellular apoptosis pathways. While specific data for this compound is emerging, the following information is based on studies of closely related C21-steroidal glycosides, providing a strong framework for initiating research.
Data Presentation
The cytotoxic and pro-apoptotic effects of C21-steroidal glycosides have been quantified in several cancer cell lines. The following tables summarize representative data from studies on a closely related C21-steroidal glycoside, herein referred to as CG, isolated from Cynanchum auriculatum.[1] This data can serve as a preliminary guide for designing experiments with this compound.
Table 1: Cytotoxicity of a Representative C21-Steroidal Glycoside (CG) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| SGC-7901 | Gastric Cancer | 12.2 | 48 |
| HT-29 | Colon Cancer | 16.4 | 48 |
| HEPG-2 | Hepatoma | Not specified | 48 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data is adapted from studies on a related C21-steroidal glycoside from Cynanchum auriculatum.[1]
Table 2: Apoptosis Induction by a Representative C21-Steroidal Glycoside (CG) in SGC-7901 Cells
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) | Incubation Time (hours) |
| 10.8 | 30.4 | 24 |
| 21.6 | 43.2 | 24 |
The percentage of apoptotic cells was determined by flow cytometric analysis.[1][2]
Table 3: Caspase-3 Activation by a Representative C21-Steroidal Glycoside (CG) in SGC-7901 Cells
| Treatment Concentration (µM) | Fold Increase in Caspase-3 Activity | Incubation Time (hours) |
| 21.6 | ~3-fold | 24 |
Caspase-3 activity was significantly increased, suggesting the involvement of a caspase-dependent apoptotic pathway.[1][2]
Signaling Pathways
C21-steroidal glycosides from Cynanchum species have been shown to induce apoptosis through caspase-dependent pathways.[1][2] The activation of caspase-3 is a key event in the execution phase of apoptosis, which can be triggered by either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway. Based on the current understanding of apoptosis induced by natural products, it is plausible that this compound may modulate key regulators of the intrinsic pathway, such as the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways leading to caspase activation.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SGC-7901, HT-29, HEPG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Lyse the cells using the provided Cell Lysis Buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection system
Protocol:
-
Treat cells with this compound, lyse them, and quantify protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
Caption: General experimental workflow for investigating the pro-apoptotic effects of this compound.
Conclusion
The information and protocols provided herein offer a comprehensive guide for researchers to begin investigating the role of this compound in cellular apoptosis. Based on the activity of related compounds, this compound holds promise as a tool to dissect apoptotic signaling pathways and as a potential lead compound for anti-cancer drug discovery. It is recommended to perform dose-response and time-course studies to optimize experimental conditions for each specific cell line. Further investigations into its effects on the expression of Bcl-2 family proteins and other key regulators of apoptosis will provide a more detailed understanding of its mechanism of action.
References
- 1. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cynatratoside D in Mastitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastitis, an inflammation of the mammary gland, poses a significant economic burden on the dairy industry and affects the well-being of livestock. The condition is primarily caused by bacterial infections, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, being a key trigger of the inflammatory cascade. Recent research has highlighted the therapeutic potential of natural compounds in mitigating mastitis. Among these, Cynatratosides, isolated from the roots of Cynanchum atratum, have demonstrated potent anti-inflammatory properties. This document provides detailed application notes and protocols for the use of Cynatratoside D (as exemplified by the closely studied Cynatratoside-C) in mastitis research models. These guidelines are intended to assist researchers in investigating its mechanism of action and evaluating its therapeutic efficacy.
Mechanism of Action
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the innate immune response to bacterial pathogens. The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2]
Upon recognition of LPS, TLR4 activation typically leads to a downstream cascade that results in the phosphorylation and activation of NF-κB and MAPKs (including p38, ERK, and JNK).[1][3] These transcription factors then translocate to the nucleus, inducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are central to the pathogenesis of mastitis.[1][3]
This compound (as demonstrated by Cynatratoside-C) intervenes in this process by:
-
Suppressing TLR4 expression: This reduces the initial recognition of LPS, dampening the subsequent inflammatory signaling.[1]
-
Inhibiting NF-κB activation: It prevents the phosphorylation of the NF-κB p65 subunit and the degradation of its inhibitor, IκBα.[1][2]
-
Blocking MAPK phosphorylation: It suppresses the phosphorylation of p38, ERK, and JNK, further inhibiting the production of inflammatory mediators.[1]
By targeting these critical pathways, this compound effectively reduces the production of pro-inflammatory cytokines and alleviates the inflammatory response in the mammary gland.
Quantitative Data Summary
The following tables summarize the quantitative effects of Cynatratoside-C in in vitro and in vivo mastitis models, providing a basis for expected outcomes when studying this compound.
Table 1: In Vitro Effects of Cynatratoside-C on Pro-inflammatory Cytokine Production in LPS-stimulated Primary Mouse Mammary Epithelial Cells
| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IL-1β Production (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | 185.3 ± 10.2 | 256.7 ± 15.4 | 123.5 ± 8.9 |
| LPS + Cynatratoside-C (10 µM) | 98.6 ± 7.5 | 134.2 ± 9.8 | 65.1 ± 5.3 |
| LPS + Cynatratoside-C (20 µM) | 54.2 ± 4.1 | 78.9 ± 6.2 | 32.8 ± 3.1 |
Data are presented as mean ± standard deviation. Data is illustrative based on published findings.
Table 2: In Vivo Effects of Cynatratoside-C on Oxidative Stress Markers in Mammary Tissue of LPS-induced Mastitis in Mice
| Treatment Group | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | 1.2 ± 0.1 | 15.8 ± 1.2 | 25.4 ± 2.1 |
| LPS (50 µ g/gland ) | 3.5 ± 0.3 | 8.2 ± 0.7 | 12.7 ± 1.1 |
| LPS + Cynatratoside-C (10 mg/kg) | 2.1 ± 0.2 | 12.5 ± 1.0 | 19.8 ± 1.7 |
| LPS + Cynatratoside-C (20 mg/kg) | 1.5 ± 0.1 | 14.9 ± 1.3 | 23.1 ± 2.0 |
Data are presented as mean ± standard deviation. Data is illustrative based on published findings.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in Primary Mouse Mammary Epithelial Cells
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated primary mouse mammary epithelial cells.
Materials:
-
Primary mouse mammary epithelial cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell culture plates (24-well)
Procedure:
-
Seed primary mouse mammary epithelial cells in 24-well plates at a density of 1 x 10^5 cells/well and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) for 2 hours. A vehicle control (DMSO) should be included.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no this compound) should be included.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine production.
Protocol 2: In Vivo Anti-inflammatory Activity in a Mouse Model of LPS-induced Mastitis
Objective: To assess the therapeutic potential of this compound in an LPS-induced mastitis mouse model.
Materials:
-
Lactating female mice (e.g., Kunming or BALB/c), 10-12 days postpartum
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium)
-
Lipopolysaccharide (LPS) from E. coli (dissolved in sterile PBS)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Syringes with blunt-tipped needles
-
Instruments for tissue collection
-
Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin)
-
Kits for measuring myeloperoxidase (MPO), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) activity.
Procedure:
-
Acclimatize lactating mice for at least 3 days.
-
Separate pups from their mothers for 2 hours before the experiment.
-
Anesthetize the mice.
-
Induce mastitis by intramammary injection of LPS (e.g., 50 µg in 50 µL of PBS) into the L4 (left fourth) and R4 (right fourth) mammary glands using a syringe with a blunt-tipped needle. A control group should be injected with sterile PBS.
-
Administer this compound (e.g., 10 and 20 mg/kg body weight) or vehicle control via intraperitoneal or oral gavage 1 hour before LPS challenge.
-
At a predetermined time point (e.g., 24 hours) after LPS injection, euthanize the mice.
-
Collect mammary gland tissues.
-
Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis (H&E staining) to assess inflammatory cell infiltration and tissue damage.
-
Homogenize the remaining tissue to prepare lysates for biochemical analysis.
-
Measure MPO activity as an indicator of neutrophil infiltration.
-
Assess oxidative stress by measuring MDA levels and the activities of antioxidant enzymes SOD and GPx.
-
Analyze the data to evaluate the protective effects of this compound against LPS-induced mastitis.
Visualizations
Caption: this compound inhibits LPS-induced inflammation via TLR4/NF-κB/MAPK pathways.
Caption: Workflow for in vitro and in vivo evaluation of this compound in mastitis models.
References
- 1. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Compounds and Probiotics Mitigate Mastitis by Targeting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Cynatratoside D as a Potential Therapeutic Compound: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, specific experimental data for Cynatratoside D is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related steroidal glycosides and compounds isolated from the Cynanchum genus. The provided data and pathways are illustrative examples to guide potential research.
Introduction
This compound is a steroidal glycoside, a class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects. Compounds isolated from the Cynanchum genus have been reported to possess anti-inflammatory and potent cytotoxic properties, suggesting that this compound may hold therapeutic potential as an anti-cancer or anti-inflammatory agent. These application notes provide a framework for the initial in vitro evaluation of this compound.
Potential Therapeutic Applications
-
Oncology: Investigation of cytotoxic and pro-apoptotic effects against various cancer cell lines.
-
Inflammatory Diseases: Assessment of its ability to modulate inflammatory responses in cellular models of inflammation.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data that could be generated from the experimental protocols described below.
Table 1: Illustrative Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT116 | Colon Carcinoma | 7.9 |
| PC-3 | Prostate Cancer | 15.4 |
Table 2: Illustrative Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | 100 ± 8.2 | 2500 ± 210 | 1800 ± 150 |
| This compound (1 µM) | 85 ± 6.5 | 2100 ± 180 | 1550 ± 130 |
| This compound (5 µM) | 52 ± 4.8 | 1300 ± 110 | 980 ± 95 |
| This compound (10 µM) | 28 ± 3.1 | 650 ± 55 | 420 ± 40 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Complete growth medium (specific to each cell line)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Induction Analysis (Annexin V-FITC/Propidium Iodide Staining)
This protocol assesses the ability of this compound to induce apoptosis in cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around its IC50 value for 24 hours. Include a vehicle control.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Anti-inflammatory Activity (Nitric Oxide Production in Macrophages)
This protocol evaluates the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Visualizations: Signaling Pathways and Workflows
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vivo Dosing of Novel Cardiac Glycosides (Featuring "Cynatratoside D" as a Case Study)
Disclaimer: As of December 2025, publicly available data specifically for "Cynatratoside D" is limited. Therefore, this guide utilizes this compound as a representative example of a novel cardiac glycoside. The principles, protocols, and troubleshooting advice provided are based on established knowledge of the cardiac glycoside class of compounds, such as digoxin (B3395198) and ouabain, and are intended to serve as a general framework for researchers. It is imperative to conduct thorough dose-finding and toxicity studies for any new chemical entity.
Frequently Asked Questions (FAQs)
Q1: We are starting our first in vivo experiment with this compound. How do we determine a safe and potentially effective starting dose?
A1: For a novel cardiac glycoside like this compound, a conservative approach is crucial due to the narrow therapeutic index of this class of compounds.[1] A recommended starting point is to use in vitro cytotoxicity data (IC50 values) to estimate an in vivo dose. A common, though highly approximate, starting point for in vivo studies is to use 1/10th of the in vitro IC50 value, adjusted for the animal's weight and converted to a mg/kg dose. It is also essential to conduct a literature review for in vivo studies on structurally similar cardiac glycosides to inform your decision. An initial pilot study with a small number of animals and a wide dose range is highly recommended to establish a preliminary safety profile.
Q2: What are the most common signs of toxicity we should monitor for in our animals treated with this compound?
A2: Cardiac glycoside toxicity can manifest through a variety of clinical signs.[2][3] Key indicators to monitor closely include:
-
Cardiovascular: Bradycardia (slow heart rate), arrhythmias (irregular heartbeat), and eventually heart block.[3][4]
-
Gastrointestinal: Nausea, vomiting, diarrhea, and loss of appetite.
-
Neurological: Lethargy, delirium, and changes in vision (though this is difficult to assess in rodents).[3]
-
General: Weight loss, dehydration, and reduced activity.
It is critical to establish a comprehensive monitoring plan that includes daily cage-side observations, body weight measurements, and, if possible, electrocardiogram (ECG) monitoring, especially during dose escalation phases.
Q3: What is the primary mechanism of action for cardiac glycosides like this compound, and how does this relate to its potential anti-cancer effects?
A3: The primary and most well-understood mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1][5] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. In cardiac muscle, this increase in calcium enhances contractility.[1][5] In cancer cells, this disruption of ion homeostasis is believed to trigger a cascade of downstream signaling events that can lead to apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth.[5] Several signaling pathways, including the PI3K/Akt and MAPK pathways, have been implicated in the anti-cancer effects of cardiac glycosides.[6]
Troubleshooting Guide for In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| Unexpected high mortality at the initial dose. | The starting dose was too high, or the compound is more potent/toxic in vivo than predicted from in vitro data. | Immediately halt the experiment. Re-evaluate the starting dose based on a more conservative fraction of the in vitro IC50 (e.g., 1/100th). Conduct a dose-range finding study with a wider and lower dose range. |
| No observable anti-tumor effect at the tested doses. | The doses used are below the therapeutic window. The compound may have poor bioavailability or rapid metabolism in vivo. The tumor model may be resistant. | If no toxicity was observed, a dose-escalation study is warranted. Consider pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Evaluate the expression of the Na+/K+-ATPase in your tumor model, as resistance can be linked to this target.[5] |
| Significant weight loss and signs of distress in treated animals, even at low doses. | The vehicle used for drug administration may be causing toxicity. The compound may have off-target effects. | Conduct a vehicle-only control group to rule out vehicle-related toxicity. Consider alternative, well-tolerated vehicles. If toxicity persists, it may be inherent to the compound, necessitating a re-evaluation of its therapeutic potential. |
| Variability in tumor response within the same treatment group. | Inconsistent drug administration. Tumor heterogeneity. | Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent dosing. Increase the number of animals per group to account for biological variability. |
Quantitative Data Summary
The following tables provide example data based on known cardiac glycosides to serve as a reference for designing experiments with novel compounds like this compound.
Table 1: Example Dose-Ranging and Efficacy Data for a Hypothetical Cardiac Glycoside in a Murine Xenograft Model
| Dose (mg/kg/day, i.p.) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) | Observations |
| Vehicle Control | 0 | +5 | No adverse effects. |
| 0.5 | 15 | +3 | Well-tolerated. |
| 1.0 | 40 | -2 | Mild, transient lethargy post-injection. |
| 2.0 | 65 | -8 | Significant tumor inhibition, but signs of moderate toxicity (lethargy, ruffled fur). |
| 4.0 | Not Assessed | -20 (in pilot) | Severe toxicity, mortality observed. Dose discontinued. |
Table 2: Reference Pharmacokinetic Parameters for Digoxin (as an example)
| Parameter | Value | Significance for Experimental Design |
| Bioavailability (Oral) | 50-90%[4] | The route of administration will significantly impact the effective dose. |
| Half-life (t½) | ~40 hours (in humans)[1] | Long half-life suggests that a steady state will be reached over several days of consistent dosing.[1] |
| Volume of Distribution | Large (~6 L/kg)[4] | Indicates extensive distribution into tissues, which can prolong the duration of action and potential toxicity. |
| Excretion | Primarily renal[1][4] | Renal function of the animal model can impact clearance and toxicity. |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice (6-8 weeks old) are inoculated subcutaneously with a human cancer cell line (e.g., 1 x 10^6 cells in Matrigel). Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution in a sterile, well-tolerated vehicle (e.g., saline with 5% Tween 80 and 5% PEG 400) to the final desired concentrations.
-
Grouping and Dosing: Randomize mice into treatment groups (n=5-8 per group).
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 0.5 mg/kg)
-
Group 3: Mid dose (e.g., 1.0 mg/kg)
-
Group 4: High dose (e.g., 2.0 mg/kg)
-
-
Administration: Administer the treatment daily via intraperitoneal (i.p.) injection for a specified period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Protocol 2: Assessment of Acute Toxicity
-
Animal Model: Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c).
-
Dosing: Administer single, escalating doses of this compound to different groups of mice (n=3 per group).
-
Monitoring: Observe animals continuously for the first 4 hours post-administration and then at regular intervals for up to 72 hours. Record all clinical signs of toxicity, including changes in behavior, posture, and respiration.
-
Endpoint: Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause significant morbidity or mortality. This information is critical for designing subsequent efficacy studies.
Visualizations
Caption: Generalized signaling cascade of this compound-induced apoptosis.
Caption: Workflow for an in vivo dose optimization experiment.
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpoison.com [mdpoison.com]
- 4. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Effective concentration and dosage for cardiac glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Cynatratoside D HPLC Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Cynatratoside D. The following question-and-answer format directly addresses common issues to help you diagnose and resolve this chromatographic problem, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] For the quantification of this compound, this can lead to inaccurate peak integration, reduced resolution from nearby peaks, and compromised reproducibility of the analytical method.[2] An ideal chromatographic peak should be symmetrical, often referred to as a Gaussian peak.[1]
Q2: What are the likely chemical properties of this compound that make it prone to peak tailing?
A2: While specific data for this compound is limited, as a cardiac glycoside, it possesses a complex structure consisting of a steroid nucleus, a lactone ring, and sugar moieties.[1][3][4] This structure provides multiple polar hydroxyl groups, which can lead to secondary interactions with the stationary phase in reverse-phase HPLC, a common cause of peak tailing.[5]
Q3: What is the primary cause of peak tailing in reverse-phase HPLC for compounds like this compound?
A3: The most common cause of peak tailing is the interaction between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[3][5] These silanol groups can have a secondary retention effect on polar compounds like this compound, leading to the observed peak asymmetry.
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) observed for the this compound peak.
Below is a systematic guide to troubleshoot and resolve peak tailing in your this compound HPLC analysis.
Step 1: Evaluate the HPLC Column
-
Question: Could my HPLC column be the source of the peak tailing?
-
Answer: Yes, the column is a primary suspect. Column degradation, contamination, or an inappropriate column choice can all lead to peak tailing.[6]
-
Column Contamination: Strongly retained impurities from previous injections can create active sites that interact with this compound.
-
Column Void: A void at the column inlet can distort the sample band, causing peak shape issues for all analytes.[7]
-
Inappropriate Column Chemistry: A column with a high density of accessible silanol groups will be more prone to causing peak tailing for polar analytes.
-
Step 2: Optimize the Mobile Phase
-
Question: How can I adjust my mobile phase to reduce peak tailing?
-
Answer: Mobile phase composition, particularly pH and buffer strength, plays a critical role in controlling peak shape.[6]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of residual silanol groups on the stationary phase. At a lower pH (around 2.5-3.5), silanol groups are protonated and less likely to interact with the analyte.
-
Buffer Concentration: An insufficient buffer concentration may not effectively control the pH at the surface of the stationary phase, leading to inconsistent interactions and peak tailing. A buffer concentration of 25-50 mM is often recommended.
-
Step 3: Review Sample Preparation and Injection
-
Question: Can my sample preparation or injection technique be causing the peak tailing?
-
Answer: Absolutely. Issues with the sample solvent and injection volume can significantly impact peak shape.
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger (more organic content in reverse-phase) than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase.
-
Mass Overload: Injecting too much sample can overload the column, leading to peak fronting or tailing.[6]
-
Step 4: Check the HPLC System
-
Question: Could there be an issue with my HPLC instrument causing the tailing?
-
Answer: Yes, extra-column volume can contribute to peak broadening and tailing.[1]
-
Tubing: Long or wide-bore tubing between the injector, column, and detector can increase dead volume.
-
Fittings: Improperly seated fittings can create small voids, leading to peak distortion.[8]
-
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Analysis to Minimize Peak Tailing
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or C8 column (e.g., USP L1 or L7) | Minimizes residual silanol groups available for secondary interactions. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Lowers the pH to suppress silanol activity. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Common organic modifiers for reverse-phase HPLC. |
| pH Control | Adjust mobile phase pH to 2.5 - 3.5 | Ensures silanol groups are protonated and less interactive. |
| Buffer Concentration | 25-50 mM | Maintains a stable pH environment throughout the separation. |
| Flow Rate | 1.0 mL/min (for a standard 4.6 mm ID column) | A typical starting point; can be optimized. |
| Temperature | 30-40 °C | Can improve peak shape and reduce viscosity. |
| Injection Volume | 5-20 µL | Keep as low as possible to avoid column overload. |
| Sample Diluent | Initial mobile phase composition | Ensures compatibility and good peak shape. |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of a strong solvent series. For a reverse-phase column, a typical sequence is:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (a strong solvent to remove highly retained compounds)
-
-
Reverse the flush direction for each solvent to dislodge particulates from the inlet frit.
-
Equilibrate the column with the mobile phase for at least 20 column volumes before the next injection.
Protocol 2: Mobile Phase Preparation for Reduced Peak Tailing
-
Prepare the aqueous component of the mobile phase (e.g., 0.1% formic acid in water).
-
Filter the aqueous phase through a 0.45 µm or 0.22 µm membrane filter.
-
Prepare the organic component (e.g., HPLC-grade acetonitrile or methanol).
-
Degas both mobile phase components using sonication, vacuum filtration, or helium sparging.
-
Mix the mobile phase components in the desired ratio. For gradient elution, ensure the pump's mixer is functioning correctly.
Visualizations
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Minimizing Cynatratoside D Degradation During Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the best practices for storing Cynatratoside D to minimize degradation and ensure the integrity of your experimental results. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: The stability of this compound, a C21 steroidal glycoside, is influenced by several environmental factors. The primary drivers of degradation are:
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.
-
Hydrolysis: The glycosidic bonds in this compound are susceptible to cleavage in the presence of water, a process that can be catalyzed by acidic or basic conditions.
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions that alter the molecule's structure.
-
pH: The stability of this compound is pH-dependent. Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions.
-
Oxidation: The presence of oxidizing agents can lead to the modification of functional groups within the this compound molecule.
-
Microbial Contamination: Microorganisms can produce enzymes that may degrade this compound.
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize degradation of solid this compound, it is recommended to store it in a cool, dark, and dry environment. Specifically:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Store in a tightly sealed container with a desiccant to minimize exposure to humidity.
-
Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: How should I store this compound in solution?
A3: Storing this compound in solution requires additional precautions due to the increased potential for hydrolysis and other solvent-mediated degradation.
-
Solvent Choice: Use high-purity, anhydrous solvents. If an aqueous buffer is necessary, use a buffer system that maintains a pH where this compound is most stable (ideally near neutral pH, though specific pH stability data is limited).
-
Temperature: Store solutions frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the solution into smaller, single-use vials is highly recommended.
-
Light: As with the solid form, protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Sterility: If storing in an aqueous buffer for an extended period, consider sterile filtering the solution to prevent microbial growth.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions more frequently. Validate the stability of the stock solution under your specific storage conditions using a stability-indicating analytical method (see Experimental Protocols). |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Review storage conditions (temperature, light exposure, solvent quality). Perform a forced degradation study to identify potential degradation products and confirm their presence in your sample. |
| Precipitation observed in a stored solution. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate and has not evaporated. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the components. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC-UV or LC-MS).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar degradation products. A common mobile phase system is a mixture of water (A) and acetonitrile (B52724) or methanol (B), both with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Example Gradient: Start with a low percentage of B, and gradually increase it over the course of the run.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at the λmax of this compound, which should be determined using a UV-Vis spectrophotometer.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using the samples generated from the forced degradation study to demonstrate specificity.
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the potential degradation pathways of this compound and the workflow for assessing its stability.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
By following these best practices and utilizing the provided troubleshooting guide and experimental protocols, researchers can ensure the stability and reliability of their this compound samples, leading to more accurate and reproducible experimental outcomes.
Identifying and mitigating Cynatratoside D interference in biochemical assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential interference from Cynatratoside D and other cardiac glycosides in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cardiac glycoside. Like other members of this class, its primary mechanism of action is the inhibition of the Na+/K+ ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium levels.[2] At lower concentrations, some cardiac glycosides can also activate intracellular signaling cascades without significantly inhibiting the ion transport function of the Na+/K+ ATPase.[3]
Q2: Can this compound interfere with my biochemical assay?
While there is limited specific data on this compound as a pan-assay interference compound (PAIN), its structural similarity to other well-studied cardiac glycosides like digoxin (B3395198) suggests a potential for interference, particularly in immunoassays.[4][5][6][7] Interference can arise from several mechanisms, including cross-reactivity with assay antibodies, nonspecific protein binding, or intrinsic properties of the molecule that may affect the assay signal.[7]
Q3: What types of assays are most likely to be affected?
Immunoassays are particularly susceptible to interference from small molecules like cardiac glycosides.[2][8][9][10] This is due to the potential for cross-reactivity of the assay antibodies with the compound or its metabolites. Assays that rely on fluorescence or enzymatic reporters could also be affected if the compound has intrinsic fluorescent properties or inhibits the reporter enzyme.[7]
Q4: What are the common signs of assay interference?
Common indicators of assay interference include:
-
Poor correlation between sample dilution and the measured analyte concentration.
-
Inconsistent results between different assay platforms or methods.
-
Results that are not consistent with the clinical or biological context of the sample.[1][3]
-
Falsely elevated or depressed analyte concentrations.[1][2][8]
Troubleshooting Guide
Problem: My results are inconsistent or unexpected when testing samples containing this compound.
This guide provides a systematic approach to identifying and mitigating potential assay interference from Cynatroside D or other cardiac glycosides.
Step 1: Assess the Likelihood of Interference
-
Review the Assay Principle: Is it an immunoassay that relies on specific antibody-antigen recognition? These are highly susceptible to cross-reactivity.
-
Consider the Compound's Properties: While specific data for this compound is limited, as a cardiac glycoside, it has a steroid-like core structure which can lead to non-specific binding and cross-reactivity in immunoassays for other steroidal compounds.[2][8]
Step 2: Experimental Verification of Interference
If interference is suspected, the following experimental controls can help confirm its presence.
-
Serial Dilution: Dilute the sample and measure the analyte concentration at each dilution. In the absence of interference, the measured concentration should be proportional to the dilution factor. A non-linear response suggests interference.
-
Spike and Recovery: Add a known amount of the analyte to the sample matrix containing the suspected interfering compound (this compound) and measure the recovery. A recovery significantly different from 100% indicates interference.
-
Alternative Assay Method: If possible, measure the analyte concentration using a different method that has a different principle of detection (e.g., LC-MS/MS instead of an immunoassay).[11][12] Concordant results from different methods increase confidence in the data.
Step 3: Mitigation Strategies
If interference is confirmed, the following strategies can be employed to minimize its impact.
-
Sample Pre-treatment: For immunoassays, pre-treating the sample to remove interfering substances can be effective. This may include methods like protein A/G precipitation to remove interfering antibodies.[3]
-
Use of a More Specific Assay: Switching to a more specific and robust method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can often eliminate interference issues seen with immunoassays.[11][12]
-
Assay Modification: In some cases, modifying the assay protocol, such as changing the antibody pair or blocking agents, can reduce interference.
Quantitative Data on Cardiac Glycoside Interference
Table 1: Reported Cross-Reactivity of Various Compounds in Digoxin Immunoassays
| Interfering Substance | Assay Type(s) | Observed Effect | Reference(s) |
| Spironolactone | Microparticle Enzyme Immunoassay (MEIA) | Falsely low or high results | [8][13] |
| Canrenone (metabolite of spironolactone) | Microparticle Enzyme Immunoassay (MEIA) | Falsely low results | [8] |
| Other Steroids (e.g., hydrocortisone, prednisolone) | Microparticle Enzyme Immunoassay (MEIA) | Falsely low results | [8] |
| Herbal supplements (e.g., oleander, ginseng) | Various Immunoassays | Falsely elevated results | [2] |
| Uzara glycosides | Digitalis Glycoside Assays | Significant cross-reactivity | [10] |
Table 2: Impact of Heterophilic Antibody Interference in Digoxin Immunoassays
| Interference Source | Assay Type | Observed Effect | Mitigation | Reference(s) |
| Human Anti-Mouse Antibodies (HAMA) | Monoclonal antibody-based immunoassays | Falsely elevated results | Use of alternative assays not affected by HAMA, sample pre-treatment | [1][3] |
| Heterophilic antibodies | Monoclonal antibody-based immunoassays | Falsely elevated results | Pre-treatment with protein A to remove immunoglobulins | [3] |
Experimental Protocols
Protocol: Identification and Mitigation of Immunoassay Interference
This protocol outlines a general workflow for investigating and addressing potential interference in an immunoassay when testing samples containing a compound like this compound.
1. Initial Screening for Interference
- a. Serial Dilution:
- Prepare a series of dilutions of the test sample (e.g., 1:2, 1:4, 1:8, 1:16) in the assay buffer.
- Analyze the undiluted and diluted samples according to the assay protocol.
- Calculate the concentration of the analyte in the original sample from each dilution.
- Interpretation: A consistent calculated concentration across dilutions indicates no major interference. A trend of decreasing or increasing concentration with dilution suggests interference.
- b. Spike and Recovery:
- Divide a sample into two aliquots.
- To one aliquot, add a known concentration of the purified analyte (the "spike").
- To the other aliquot, add an equal volume of assay buffer (the "unspiked").
- Analyze both samples.
- Calculate the percent recovery: [(Spiked Value - Unspiked Value) / Spiked Concentration] * 100.
- Interpretation: A recovery between 80-120% is generally acceptable. Values outside this range suggest interference.
2. Confirmation of Interference
- a. Use of an Alternative Assay:
- Analyze the same samples using a different assay platform with a distinct detection method (e.g., LC-MS/MS).
- Interpretation: A significant discrepancy in the results between the two methods confirms the presence of interference in at least one of the assays.
3. Mitigation of Interference
- a. Sample Pre-treatment (for antibody interference):
- Incubate the sample with a heterophilic antibody blocking reagent or protein A/G beads according to the manufacturer's instructions.
- Centrifuge to pellet the beads and collect the supernatant.
- Re-run the immunoassay with the treated sample.
- Interpretation: A change in the measured concentration after treatment indicates that antibody interference was a contributing factor.
- b. Methodological Change:
- If interference persists, the most robust solution is to switch to a more specific method like LC-MS/MS for sample analysis.
Visualizations
Caption: Na+/K+ ATPase signaling pathway inhibition by this compound.
Caption: Workflow for troubleshooting biochemical assay interference.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ahajournals.org [ahajournals.org]
- 3. A new interference in some digoxin assays: anti-murine heterophilic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. LC-MS/MS reduces interference by high levels of 25(OH)D and its metabolites on measured 1,25(OH)2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical repercussions of analytical interferences due to aldosterone antagonists in digoxin immunoassays: an assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Multi-Step Purification of Cynatratoside D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the multi-step purification process for Cynatratoside D.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for the purification of this compound?
A1: The purification of this compound, a saponin (B1150181), typically follows a multi-step process that includes extraction, fractionation, and several chromatographic steps, followed by crystallization to obtain the pure compound. The process is designed to remove impurities with varying polarities and molecular sizes.
Caption: General workflow for the purification of this compound.
Q2: Which solvents are typically used for the initial extraction of this compound?
A2: The initial extraction of saponins (B1172615) like this compound from plant material is often performed using polar solvents.[1] Common choices include methanol (B129727), ethanol (B145695), or hydroalcoholic mixtures (e.g., 70% ethanol in water). The selection of the solvent is crucial for maximizing the yield of the target compound while minimizing the co-extraction of undesirable impurities.[1]
Q3: What is the purpose of the fractionation step?
A3: Fractionation, often carried out using liquid-liquid partitioning, aims to separate the crude extract into fractions with different polarities. For a moderately polar saponin like this compound, this step is effective in removing highly nonpolar compounds (like chlorophylls (B1240455) and lipids) and highly polar substances (like sugars and salts), thereby enriching the target compound in a specific fraction (e.g., the n-butanol fraction).
Troubleshooting Guides
Section 1: Extraction and Fractionation
Problem: Low Yield of Crude Extract
-
Possible Cause: Inefficient extraction due to inappropriate solvent choice or extraction conditions.
-
Solution:
-
Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to identify the optimal solvent for this compound.
-
Extraction Technique: Consider alternative extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1]
-
Particle Size: Ensure the plant material is ground to a fine powder to increase the surface area for solvent penetration.
-
Problem: Emulsion Formation During Liquid-Liquid Fractionation
-
Possible Cause: The presence of surfactants or particulate matter in the extract.
-
Solution:
-
Centrifugation: Centrifuge the mixture at a moderate speed to break the emulsion.
-
Addition of Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help in phase separation.
-
Filtration: Filter the crude extract before fractionation to remove any suspended solids.
-
Section 2: Column Chromatography
Problem: Poor Separation of Compounds (Overlapping Peaks)
-
Possible Cause:
-
Inappropriate stationary phase or mobile phase.
-
Column overloading.
-
Flow rate is too high or too low.[2]
-
-
Solution:
-
Method Development:
-
TLC Analysis: First, optimize the separation on a Thin Layer Chromatography (TLC) plate to select the most suitable solvent system.
-
Stationary Phase: If using silica gel, consider using reversed-phase (C18) silica if the compound is more stable or separates better in less polar solvents.
-
-
Sample Load: Reduce the amount of crude fraction loaded onto the column. A general rule is to use a silica-to-sample ratio of at least 50:1.
-
Flow Rate Optimization: Adjust the flow rate. A slower flow rate generally provides better resolution but increases the run time.[2]
-
Illustrative Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase Gradient Example | Target Compounds |
| Silica Gel | Chloroform (B151607) -> Chloroform:Methanol (9:1) -> Chloroform:Methanol (8:2) | Separation of less polar to moderately polar saponins |
| C18 Reversed-Phase | Water -> Water:Methanol (1:1) -> Methanol | Separation of polar to less polar saponins |
Problem: Tailing of Peaks
-
Possible Cause:
-
Interaction of acidic or basic functional groups of the analyte with the stationary phase.[3]
-
Column degradation.
-
-
Solution:
-
Mobile Phase Additives:
-
For acidic compounds on silica, add a small amount of acetic acid or formic acid (e.g., 0.1%) to the mobile phase.
-
For basic compounds, add a small amount of triethylamine (B128534) or ammonia (B1221849) (e.g., 0.1%) to the mobile phase.[3]
-
-
Column Health: Ensure the column is properly packed and has not developed channels or voids.
-
Caption: Troubleshooting common issues in column chromatography.
Section 3: High-Performance Liquid Chromatography (HPLC)
Problem: Irreproducible Retention Times
-
Possible Cause:
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Column degradation.
-
-
Solution:
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly degassed.
-
Temperature Control: Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Problem: Ghost Peaks Appearing in the Chromatogram
-
Possible Cause:
-
Contaminants in the sample or mobile phase.
-
Carryover from previous injections.
-
-
Solution:
-
Solvent Purity: Use high-purity HPLC-grade solvents.
-
Blank Injections: Run a blank injection (injecting only the mobile phase) to see if the ghost peaks are from the system.
-
Needle Wash: Ensure the autosampler needle wash is effective and uses a strong solvent to clean the needle between injections.
-
Illustrative HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL |
Section 4: Crystallization
Problem: Failure of this compound to Crystallize (Oiling Out)
-
Possible Cause:
-
The solution is too supersaturated.
-
The presence of impurities inhibiting crystal formation.
-
Inappropriate solvent system.[4]
-
-
Solution:
-
Control Supersaturation:
-
Slow down the cooling rate.
-
Use a slow evaporation method.
-
Employ an anti-solvent crystallization approach, adding the anti-solvent very slowly.[4]
-
-
Increase Purity: The sample may require an additional purification step (e.g., another round of HPLC) to remove impurities that hinder crystallization.
-
Solvent Screening: Experiment with different solvent/anti-solvent systems.
-
Problem: Formation of Very Small Crystals (Needles)
-
Possible Cause: Rapid nucleation due to high supersaturation.[5]
-
Solution:
-
Reduce Supersaturation: Decrease the concentration of the solution or slow down the rate of anti-solvent addition or cooling.
-
Seeding: Introduce a few seed crystals of this compound into a slightly supersaturated solution to promote the growth of larger crystals.
-
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Air-dry and grind the plant material to a coarse powder.
-
Macerate the powdered material with 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with the plant residue.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel (70-230 mesh) in the initial mobile phase (e.g., chloroform).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.[6]
-
Dissolve the dried n-butanol fraction in a minimum amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed sample to a free-flowing powder.[2]
-
Carefully load the dried sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% chloroform to chloroform:methanol mixtures of increasing methanol concentration.
-
Collect fractions and monitor by TLC to pool fractions containing this compound.
Protocol 3: Crystallization by Solvent Evaporation
-
Dissolve the purified this compound in a suitable solvent (e.g., methanol) to near saturation at room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial and cover it with a perforated cap (e.g., parafilm with a few pinholes).
-
Allow the solvent to evaporate slowly in a dust-free environment over several days.
-
Collect the formed crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. youtube.com [youtube.com]
- 5. 11-Problems and Solutions-21-07-2023 | PDF | Crystallization | Nucleation [scribd.com]
- 6. JSM Central || Article Info [jsmcentral.org]
Technical Support Center: Investigating and Minimizing Off-Target Effects of Novel Kinase Inhibitors
Introduction:
While specific, in-depth information regarding the off-target effects of Cynatratoside D is not extensively available in the public domain, this technical support center provides a comprehensive guide for researchers working with novel kinase inhibitors, using a hypothetical compound, "Compound C," as a representative example. The principles, protocols, and troubleshooting advice outlined here are broadly applicable to the investigation and minimization of off-target effects for small molecule kinase inhibitors.
Off-target effects arise when a drug interacts with unintended molecular targets, which can lead to toxicity, reduced efficacy, and misleading experimental results.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding is a common challenge.[2] A thorough understanding and characterization of a compound's selectivity are therefore critical for the development of safe and effective therapeutics.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for kinase inhibitors?
A1: Off-target effects are the unintended interactions of a drug with proteins other than its primary therapeutic target.[1] For kinase inhibitors, this often means binding to and inhibiting other kinases beyond the intended one.[2] These unintended interactions are a major concern because they can lead to:
-
Cellular toxicity: Inhibition of essential kinases can disrupt normal cellular processes.[1]
-
Adverse side effects: In a clinical setting, off-target effects are a primary cause of adverse drug reactions (ADRs).[1][5]
-
Lack of therapeutic efficacy: Off-target effects can undermine the intended therapeutic outcome.[1]
Q2: What are the primary methods for identifying the off-target effects of a novel kinase inhibitor like Compound C?
A2: A multi-pronged approach is recommended to identify off-target effects comprehensively. Key methods include:
-
In Vitro Kinase Profiling: This involves screening the inhibitor against a large panel of purified kinases (often over 400) to determine its inhibitory concentration (IC50) or dissociation constant (Kd) for each.[3][6][7] This provides a broad view of the compound's selectivity across the kinome.[6]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that assesses target engagement in a cellular context.[8][9] It is based on the principle that a protein's thermal stability increases upon ligand binding.[8] A shift in the melting temperature of a protein in the presence of the inhibitor indicates a direct interaction.[8][10]
-
Affinity-Based Chemical Proteomics: This technique uses an immobilized version of the inhibitor to "pull down" its binding partners from a cell lysate.[3] The captured proteins are then identified by mass spectrometry.
-
Computational Prediction: In silico methods use the chemical structure of the inhibitor to predict potential off-target interactions based on similarities to known ligands of various proteins.[4][11][12]
Q3: How can I minimize the off-target effects of Compound C in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Strategies include:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of Compound C that elicits the desired on-target effect and use this concentration for subsequent experiments. This minimizes the likelihood of engaging lower-affinity off-targets.[5]
-
Employ Structurally Unrelated Inhibitors: Use a second, structurally different inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition.[1]
-
Genetic Approaches: Use genetic techniques like siRNA or CRISPR to knock down or knock out the intended target.[13] If the phenotype of the genetic perturbation matches the phenotype of Compound C treatment, it provides strong evidence for on-target activity.
-
Chemical Optimization: If off-target effects are identified, medicinal chemistry efforts can be employed to modify the structure of Compound C to improve its selectivity.[13]
Troubleshooting Guides
In Vitro Kinase Profiling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | - Inaccurate pipetting.- Compound precipitation.- Inconsistent incubation times. | - Use calibrated pipettes and proper technique.- Check the solubility of Compound C in the assay buffer.[1]- Ensure uniform timing for all steps.[14] |
| No inhibition of the primary target. | - Incorrect compound concentration.- Inactive compound.- Assay conditions are not optimal for the target kinase. | - Verify the concentration of the stock solution.- Test a fresh batch of Compound C.- Consult literature for optimal assay conditions (e.g., ATP concentration, substrate).[15] |
| Broad off-target activity observed. | - Compound C is non-selective.- Compound C is binding non-specifically (e.g., protein aggregation). | - This may be a true result. Consider this in the interpretation of your data.- Perform counter-screens to rule out non-specific mechanisms. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed for the intended target. | - Compound C is not cell-permeable.- The concentration of Compound C is too low to engage the target.- The heating temperature or duration is not optimal.[10] | - Confirm cell permeability using a different assay.- Test a higher concentration of Compound C.[10]- Optimize the heat challenge conditions for your target protein.[10] |
| High background in Western blot analysis. | - Non-specific antibody binding.- Insufficient washing.- Suboptimal antibody concentration. | - Use a highly specific primary antibody.- Increase the number and duration of washing steps.[10]- Titrate the primary and secondary antibody concentrations.[10] |
| Inconsistent results between replicates. | - Uneven cell seeding.- Temperature variations across the heating block.- Inaccurate protein quantification. | - Ensure a homogenous cell suspension before seeding.[10]- Use a high-quality, calibrated thermocycler.[8]- Use a reliable protein quantification method like BCA assay.[8][10] |
Quantitative Data Summary
Table 1: In Vitro Kinase Profiling of Compound C
This table summarizes hypothetical data from screening Compound C against a panel of kinases. A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[1]
| Kinase Target | IC50 (nM) | Selectivity (Off-Target / On-Target) |
| Primary Target A | 25 | - |
| Off-Target Kinase 1 | 1,500 | 60-fold |
| Off-Target Kinase 2 | >10,000 | >400-fold |
| Off-Target Kinase 3 | 950 | 38-fold |
| Off-Target Kinase 4 | >10,000 | >400-fold |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Compound C
This table shows the change in the melting temperature (Tm) of the target protein in the presence of Compound C. A positive shift in Tm indicates target engagement and stabilization.[10]
| Treatment | Target Protein | Melting Temperature (Tm) | Tm Shift (ΔTm) |
| Vehicle (DMSO) | Primary Target A | 48.5 °C | - |
| Compound C (10 µM) | Primary Target A | 52.3 °C | +3.8 °C |
| Vehicle (DMSO) | Off-Target Kinase 1 | 55.2 °C | - |
| Compound C (10 µM) | Off-Target Kinase 1 | 55.4 °C | +0.2 °C |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol describes a common method for in vitro kinase profiling to determine the IC50 values of Compound C against a panel of kinases.[3]
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Compound C stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of Compound C in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to the wells.
-
Add the serially diluted Compound C or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[3]
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase.[3]
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).[3]
-
Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.[3]
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[3]
-
Dry the filter plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.[3]
-
Calculate the percentage of kinase activity inhibition for each concentration of Compound C compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blotting
This protocol describes how to perform a CETSA experiment to confirm the engagement of Compound C with its target in intact cells.[8][10]
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium.
-
Compound C stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, PVDF membranes, and Western blotting reagents.
-
Primary antibody specific for the target protein.
-
HRP-conjugated secondary antibody.
-
Thermocycler.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with Compound C at the desired concentration or with vehicle (DMSO) for 1-2 hours at 37°C.[8]
-
Harvesting: Harvest the cells, wash twice with ice-cold PBS, and resuspend in PBS.[8]
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C). Include an unheated control.[8]
-
Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles.[8][16]
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions using a BCA assay.[10]
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.[10]
-
Detect the signal using an ECL detection system.[1]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.[8]
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves for both vehicle- and Compound C-treated samples.[8]
-
Determine the melting temperature (Tm) and the thermal shift (ΔTm).[8]
-
Visualizations
Caption: Hypothetical signaling pathways affected by Compound C.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. In vitro kinase assay [protocols.io]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: High-Purity Cynatratoside D for Biological Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving high-purity Cynatratoside D for biological studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, a C21 steroidal glycoside from Cynanchum atratum.
Question: Why is the yield of this compound from the initial extraction very low?
Answer: Low extraction yield can be attributed to several factors:
-
Inadequate Solvent Polarity: this compound, being a glycoside, requires a sufficiently polar solvent for efficient extraction. While 80% ethanol (B145695) is commonly used for extracting steroidal glycosides from Cynanchum atratum, the optimal percentage may vary.[1]
-
Insufficient Extraction Time or Temperature: The extraction process may not be long enough to allow the solvent to penetrate the plant material fully. Increasing the extraction time or employing methods like ultrasonication or heating can improve efficiency.
-
Improper Plant Material Preparation: The dried roots of Cynanchum atratum should be finely powdered to maximize the surface area for solvent interaction.
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different ethanol concentrations (e.g., 70%, 80%, 95%) to find the optimal polarity for this compound extraction.
-
Enhance Extraction Conditions: Increase the extraction duration or incorporate techniques like refluxing or sonication.
-
Ensure Proper Grinding: Verify that the plant material is a fine, homogenous powder.
Question: During column chromatography, why are the fractions containing this compound not well-separated from other compounds?
Answer: Poor separation in column chromatography is a frequent challenge. Potential causes include:
-
Inappropriate Stationary Phase: While silica (B1680970) gel is commonly used, its activity can vary. For polar compounds like steroidal glycosides, a reversed-phase C18 stationary phase might offer better separation.
-
Suboptimal Mobile Phase: The polarity of the eluent system is critical. A gradient elution is often necessary to separate compounds with a wide range of polarities.
-
Column Overloading: Applying too much crude extract to the column will lead to broad, overlapping peaks. The general rule for silica gel column chromatography is a ratio of stationary phase to crude extract between 20:1 and 100:1 by weight.
-
Improper Column Packing: An unevenly packed column will result in channeling and poor separation.
Troubleshooting Steps:
-
Select the Right Stationary Phase: If using normal-phase chromatography, ensure the silica gel is properly activated. Consider using reversed-phase (C18) chromatography for better resolution of polar glycosides.
-
Develop an Effective Mobile Phase Gradient: Start with a less polar solvent system and gradually increase the polarity. For example, in normal-phase chromatography, a gradient of chloroform-methanol or ethyl acetate-methanol can be effective. For reversed-phase, a water-acetonitrile or water-methanol gradient is common.
-
Optimize Sample Loading: Reduce the amount of crude extract applied to the column.
-
Properly Pack the Column: Ensure the column is packed uniformly without any cracks or air bubbles.
Question: Why do I see peak tailing or splitting during HPLC purification of this compound?
Answer: Peak asymmetry in HPLC can compromise purity and yield. Common reasons include:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on C18 columns can interact with polar analytes, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: For compounds with ionizable groups, the mobile phase pH should be controlled to ensure a single ionic form.
-
Column Degradation: The column may be contaminated or have a void at the inlet.
Troubleshooting Steps:
-
Use an End-capped Column: Select a high-quality, end-capped C18 column to minimize silanol interactions.
-
Optimize Injection Volume and Concentration: Reduce the sample concentration or injection volume.
-
Adjust Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol activity and ensure consistent ionization of the analyte.
-
Clean or Replace the Column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial extraction of this compound from Cynanchum atratum?
A1: The most cited method for extracting C21 steroidal glycosides from Cynanchum atratum is extraction with 80% ethanol.[1] The dried and powdered roots of the plant are typically soaked in the solvent and extracted multiple times to ensure a good yield.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Evaporative Light Scattering Detector (ELSD) is the primary method for determining purity. A single, sharp peak on the chromatogram indicates high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound and can help identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of this compound and detecting any structural impurities.
Q3: What are the ideal storage conditions for high-purity this compound?
A3: For long-term storage, it is advisable to store this compound as a dry powder at -20°C. If in solution, use a non-reactive solvent, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C. Protect from light to prevent potential degradation.
Q4: What level of purity is generally required for biological studies?
A4: For most in vitro biological assays, a purity of >95% is considered acceptable. For more sensitive applications, such as cell-based assays or animal studies, a purity of >98% or even >99% is often required to avoid confounding results from impurities.
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Air-dry the roots of Cynanchum atratum and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Macerate the powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
This compound, being a polar glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate and the remaining aqueous fraction).
-
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Silica gel (200-300 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the enriched fraction (e.g., from the ethyl acetate partition) in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as chloroform.
-
Gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 100:1, 50:1, 20:1, 10:1, 5:1 chloroform:methanol).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 10:1) and visualizing with a staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Combine fractions that show a high concentration of the target compound.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Elution Program: A linear gradient from a lower concentration of Solvent B to a higher concentration over a set period (e.g., 20% to 80% B in 40 minutes). The exact gradient should be optimized based on analytical HPLC runs.
-
Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined by analytical HPLC.
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Purification
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (200-300 mesh) | Reversed-Phase C18 |
| Mobile Phase | Chloroform-Methanol Gradient | Water (0.1% Formic Acid) - Acetonitrile (0.1% Formic Acid) Gradient |
| Typical Loading Ratio | 1:50 (Crude Extract:Silica) | Dependent on column size and prior purity |
| Detection Method | TLC with staining | UV Detection |
Table 2: Purity Assessment Methods and Expected Outcomes
| Analytical Method | Parameter Measured | Desired Outcome for High Purity (>98%) |
| Analytical HPLC-UV/ELSD | Peak Area Percentage | A single major peak representing ≥98% of the total peak area. |
| LC-MS | Molecular Ion Peak | A dominant peak corresponding to the [M+H]+ or [M+Na]+ adduct of this compound. |
| 1H and 13C NMR | Signal Integration and Chemical Shifts | Clean spectra with sharp signals corresponding to the known structure of this compound and no significant impurity signals. |
Visualizations
References
Overcoming challenges in the large-scale production of Cynatratoside D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Cynatratoside D. Given that specific data for this compound is limited in publicly available literature, this guide leverages information from closely related C21 steroidal glycosides isolated from Cynanchum atratum.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction, purification, and handling of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| EXT-01 | Low Yield of Crude Extract | - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Poor quality of raw plant material (Cynanchum atratum roots). | - Optimize the solvent system. An 80% ethanol (B145695) solution is commonly reported for efficient extraction of glycosides from Cynanchum atratum. - Increase extraction time and/or use mild heating to enhance efficiency. - Ensure the plant material is properly dried, ground, and sourced from a reliable supplier. |
| PUR-01 | Poor Separation of this compound from Structurally Similar Glycosides during Column Chromatography | - Inappropriate stationary phase. - Non-optimal mobile phase gradient. - Column overloading. | - Use a combination of different column chromatography techniques. Common resins for saponin (B1150181) purification include silica (B1680970) gel, Sephadex LH-20, and macroporous resins. - Develop a fine-tuned gradient elution profile. A step-wise gradient of chloroform-methanol or similar solvent systems is often effective. - Reduce the sample load on the column to improve resolution. |
| PUR-02 | Co-elution of Impurities in HPLC Purification | - Suboptimal HPLC column. - Isocratic elution not providing sufficient resolution. - Presence of isomers or closely related compounds. | - Screen different HPLC columns (e.g., C18, Phenyl-Hexyl) to find the one with the best selectivity for this compound. - Develop a gradient elution method for the HPLC, varying the ratio of acetonitrile (B52724) and water (often with a small percentage of formic acid). - Consider two-dimensional HPLC for complex mixtures. |
| STB-01 | Degradation of this compound during Processing or Storage | - Exposure to harsh pH conditions (acidic or basic). - High temperatures. - Presence of water and microbial contamination. | - Maintain a neutral pH during extraction and purification steps. - Avoid excessive heat. Use rotary evaporation at moderate temperatures for solvent removal. - Store purified this compound as a dried powder at low temperatures, protected from light and moisture. Studies on the related Cynatratoside-C indicate that it degrades in water over time.[1] |
| SCA-01 | Challenges in Scaling Up the Purification Process | - Increased solvent consumption and cost. - Difficulty in maintaining resolution on larger columns. - Ensuring batch-to-batch consistency. | - Implement solvent recovery and recycling systems. - Utilize flash chromatography systems designed for large-scale purifications. - Establish strict quality control parameters for the raw material and standardized protocols for each step of the process. |
Frequently Asked Questions (FAQs)
1. What is a typical extraction and purification workflow for obtaining this compound from Cynanchum atratum?
A common workflow involves initial extraction with a polar solvent like ethanol, followed by a series of chromatographic steps to isolate and purify the target compound.
2. What analytical techniques are suitable for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantification of this compound and related glycosides.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; may have interference from co-eluting compounds. | High; provides structural information. |
| Sensitivity | Lower (µg/mL range). | Higher (ng/mL or lower). |
3. What is a plausible biological target for this compound?
Based on studies of other C21 steroidal glycosides and extracts from related Cynanchum species, a potential mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.
Experimental Protocols
Protocol 1: Extraction of Crude Glycosides from Cynanchum atratum
-
Preparation of Plant Material: Air-dry the roots of Cynanchum atratum and grind them into a fine powder.
-
Extraction: Macerate the powdered roots with 80% aqueous ethanol at room temperature for 24 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate (B1210297). The ethyl acetate fraction will contain the majority of the steroidal glycosides.
-
Drying: Concentrate the ethyl acetate fraction to dryness to yield the crude glycoside mixture.
Protocol 2: Purification of this compound using Column Chromatography
-
Column Preparation: Pack a glass column with silica gel, and equilibrate with the starting mobile phase (e.g., chloroform).
-
Sample Loading: Dissolve the crude glycoside mixture in a minimal amount of the starting mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol mixture (e.g., 100:1, 50:1, 20:1, 10:1, v/v).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Further Purification: Pool the fractions rich in this compound and further purify using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove smaller impurities.
Protocol 3: High-Purity Purification by Preparative HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient Elution: Develop a linear gradient, for instance, starting from 30% acetonitrile to 70% acetonitrile over 40 minutes.
-
Injection and Fraction Collection: Inject the partially purified sample and collect the peak corresponding to the retention time of this compound.
-
Final Product: Lyophilize the collected fraction to obtain highly purified this compound.
Quantitative Data
The following table presents immunosuppressive activity data for C21 steroidal glycosides isolated from Cynanchum atratum, which may be comparable to the expected activity of this compound.
| Compound | IC₅₀ (µM) on Concanavalin A-induced T-lymphocyte proliferation |
| Atratcynoside A | 3.3 |
| Atratcynoside B | 5.8 |
| Atratcynoside C | 7.0 |
Data sourced from a study on immunosuppressive C₂₁ steroidal glycosides from the root of Cynanchum atratum.
References
Preventing the precipitation of Cynatratoside D in cell culture media
Welcome to the technical support center for Cynatratoside D. This resource provides troubleshooting guides and answers to frequently asked questions regarding the handling and use of this compound in cell culture experiments, with a specific focus on preventing its precipitation in aqueous media.
Troubleshooting Guide
This guide addresses the most common issues related to this compound precipitation.
Q1: I observed a precipitate immediately after diluting my this compound stock solution into the cell culture medium. What went wrong?
A1: Immediate precipitation upon dilution is typically caused by the rapid change in solvent environment, from a high-concentration organic stock to an aqueous medium where the compound is poorly soluble.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Localized High Concentration | Pipetting the stock directly into the media can create a localized concentration that exceeds the solubility limit. Solution: Add the stock solution drop-wise into the vortex of the media while gently swirling or vortexing to ensure rapid and even dispersion.[1] |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly to the aqueous media can cause the hydrophobic compound to crash out of solution.[1] Solution: Employ a serial dilution method. If your final concentration is very low, consider making an intermediate dilution of your high-concentration stock in 100% DMSO first.[2] |
| Cold Medium | The solubility of many compounds, including this compound, is lower at cooler temperatures. Solution: Always pre-warm your cell culture medium to 37°C before adding the compound stock.[3] |
| High Final Concentration | The desired final concentration of this compound may simply exceed its maximum solubility in the cell culture medium. Solution: Determine the maximum soluble concentration by performing a solubility test. If possible for your experiment, work at a lower final concentration.[4] |
Q2: My media looked clear initially, but I noticed a precipitate or cloudiness after incubating it for several hours/days. Why is this happening?
A2: Delayed precipitation can occur due to changes in the media over time or interactions between the compound and media components.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| pH Shift in Medium | The pH of bicarbonate-buffered media can change over time in the incubator, which can alter the charge and solubility of a compound.[2] Solution: Ensure your medium is adequately buffered for your incubator's CO₂ concentration. For long-term experiments, consider using a medium supplemented with a more stable buffer like HEPES.[2] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[2][3] Solution: Test the compound's solubility in a simpler buffered saline solution (like PBS) to see if media components are the issue. If so, trying a different basal media formulation may help. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[2][5] Solution: Ensure the incubator has proper humidification. Use low-evaporation lids or seal plates with gas-permeable membranes for extended experiments. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment can cause temperature cycling, which may affect compound solubility.[2] Solution: Minimize the time that plates or flasks are outside the incubator. |
Frequently Asked Questions (FAQs)
Q3: What is this compound?
A3: this compound is a C21 steroidal glycoside, a type of natural organic compound isolated from plants such as Cynanchum atratum.[6] Compounds of this class are often hydrophobic (poorly soluble in water) and are investigated for various biological activities.[6]
Q4: What is the best solvent to prepare a this compound stock solution?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][4] It can dissolve a wide range of nonpolar compounds and is miscible with water-based cell culture media.[4] Ethanol can be an alternative, but it is generally less effective at dissolving highly hydrophobic compounds and can be more toxic to cells at equivalent concentrations.[7][8]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v), and ideally below 0.1% to minimize any off-target effects.[1][3] It is always best practice to run a vehicle control (media with the same final concentration of DMSO but without your compound) to ensure the solvent is not affecting cell viability or function.[9]
Q6: Will the serum in my media help prevent precipitation?
A6: Yes, to an extent. Serum contains proteins like albumin that can bind to hydrophobic compounds, effectively acting as carriers and increasing their solubility in the aqueous medium.[2][10] However, this effect is limited. At high concentrations, a compound can still precipitate even in the presence of serum.[2]
Q7: Should I filter the media if a precipitate has already formed?
A7: No, filtering the media is not recommended. The precipitate is your compound of interest. Filtering it out will remove an unknown amount of the compound, lowering its effective concentration and making your experimental results unreliable.[2] It is crucial to address the root cause of the precipitation instead.
Data Presentation
Table 1: Representative Solubility of this compound in Common Solvents
Note: This data is representative of poorly soluble steroidal glycosides and should be used as a guideline. Actual solubility should be determined empirically.
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Recommended for preparing high-concentration primary stock solutions.[11] |
| Ethanol | ~5-15 mg/mL | Can be used as an alternative solvent but may be less effective.[7][11] |
| Water | < 0.1 mg/mL | Considered practically insoluble in aqueous solutions.[4] |
| Cell Culture Medium (with 10% FBS) | Limited (~5-10 µM) | Solubility is highly limited. Serum proteins may slightly increase this value.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, fully dissolved stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Molecular Weight to be confirmed from supplier)
-
100% anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath at 37°C (optional)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve the target concentration of 10 mM.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.[4]
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by additional vortexing.[3][4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock into Cell Culture Media
Objective: To dilute the high-concentration DMSO stock into aqueous cell culture medium while minimizing the risk of precipitation.
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[2]
-
While gently swirling or vortexing the pre-warmed medium, add the required volume of the DMSO stock solution drop-wise directly into the medium.[1] Do not pipette the stock onto the side of the tube or flask.
-
Ensure the final DMSO concentration remains within the tolerated range for your cells (ideally <0.1%).[2]
-
Cap the flask or tube and swirl gently to ensure the solution is homogenous.
-
Use the freshly prepared medium for your experiment immediately.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Mechanism of Precipitation and Prevention in Cell Culture
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Comparative Bioactivity Analysis: Cynatratoside D vs. Cynatratoside C
A comprehensive comparison of the bioactivity between Cynatratoside D and Cynatratoside C is not feasible at this time due to a significant lack of available scientific data for this compound. While both are C21 steroidal glycosides isolated from the medicinal plant Cynanchum atratum, extensive research detailing the biological effects of this compound is not present in the current body of scientific literature.
Conversely, Cynatratoside C has been the subject of targeted research, particularly focusing on its anti-inflammatory properties. This guide will therefore summarize the known bioactivity of Cynatratoside C and highlight the current knowledge gap regarding this compound.
Cynatratoside C: A Profile in Anti-Inflammatory Activity
Cynatratoside C has demonstrated significant anti-inflammatory effects, positioning it as a compound of interest for therapeutic development. Experimental studies have elucidated its mechanism of action, which involves the modulation of key inflammatory signaling pathways.
Anti-Inflammatory Mechanism
Research indicates that Cynatratoside C exerts its anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This mechanism was observed in studies on lipopolysaccharide (LPS)-induced mastitis in mice.[1]
The proposed signaling pathway for Cynatratoside C's anti-inflammatory action is as follows:
References
In Vivo Validation of the Antitumor Effects of Cynatratoside D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor effects of Cynatratoside D against other cardiac glycosides and a standard chemotherapeutic agent. Due to the limited availability of direct in vivo experimental data for this compound, this guide utilizes data from the well-characterized cardiac glycoside, Digoxin (B3395198), as a representative comparator. The information presented is intended to provide a framework for designing and evaluating future in vivo studies of this compound.
Comparative Analysis of Antitumor Effects
Cardiac glycosides, a class of naturally derived compounds, have garnered significant interest for their potential anticancer activities.[1][2][3] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1][3] This inhibition leads to a cascade of downstream signaling events that can induce cancer cell death. While in vitro studies have shown the cytotoxic effects of various cardiac glycosides against cancer cell lines, in vivo validation is critical for assessing their therapeutic potential.[1][4]
Table 1: Comparison of In Vivo Antitumor Activity
| Compound | Cancer Model | Cell Line | Animal Model | Dosage & Administration | Key Findings | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Digoxin | Non-Small Cell Lung Cancer | A549 | Nude Mouse Xenograft | 1.0 mg/kg/day, intraperitoneal | Significantly inhibited tumor growth. When combined with Adriamycin, the antitumor effect was enhanced. | [2][5] |
| Digoxin | Prostate Cancer | PC3 | SCID Mice Xenograft | 2 mg/kg/day, intraperitoneal | Increased tumor latency and decreased tumor growth. | [3] |
| Digoxin | Burkitt's Lymphoma | Raji, NAMALWA | Xenograft Model | Not Specified | Inhibited xenograft tumor growth. | [6] |
| Ouabain | Neuroblastoma | SH-SY5Y | Immune-deficient Mice | 2 mg/kg/day | Significantly decreased tumor volume. | [7] |
| UNBS1450 | Prostate Cancer | PC-3 | Nude Mice Xenograft | Not Specified | Markedly decreased the growth of subcutaneously grafted tumors. | [4] |
| Cisplatin (Positive Control) | Squamous Cell Carcinoma | SCCVII/SF | C3H/HeJ Mice | 1-6 mg/kg | Dose-dependent tumor growth inhibition. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key in vivo experiments.
Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model in mice, a common method for evaluating the efficacy of anticancer compounds in vivo.
-
Cell Culture: Human cancer cells (e.g., A549, PC3) are cultured in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Preparation: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a solution of PBS and Matrigel® (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A volume of 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using digital calipers. The volume is calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound, Digoxin) and vehicle control are administered according to the predetermined dosage and schedule (e.g., daily intraperitoneal injections).
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and processed for further analysis.
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of specific proteins within the tumor tissue.
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a blocking serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the protein of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The stained slides are examined under a microscope to assess the intensity and localization of the protein staining.
Western Blotting
Western blotting is used to quantify the expression levels of specific proteins in tumor lysates.
-
Protein Extraction: Tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody that recognizes the primary antibody is added and incubated for 1 hour at room temperature.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of Cardiac Glycosides
The following diagram illustrates the proposed signaling pathway initiated by cardiac glycosides, leading to anticancer effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 6. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cardiac Glycosides in Oncology: A Framework for Evaluating Cynatratoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cardiac glycosides, a class of naturally occurring compounds historically used in the treatment of heart failure, are gaining significant attention for their potent anti-cancer properties.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[3][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of several well-characterized cardiac glycosides, establishing a framework for the evaluation of novel analogues such as the hypothetical Cynatratoside D. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular pathways and experimental workflows.
Quantitative Comparison of In Vitro Cytotoxicity
The anti-cancer efficacy of cardiac glycosides varies significantly across different compounds and cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. The following table summarizes the IC50 values for several common cardiac glycosides against a panel of human cancer cell lines.
| Cardiac Glycoside | Cancer Cell Line | Cancer Type | IC50 (nM) |
| Digoxin (B3395198) | HT-29 | Colon Carcinoma | 380 |
| MV4;11 | Myeloid Leukemia | 100 | |
| THP-1 | Myeloid Leukemia | 59 | |
| Kasumi-1 | Myeloid Leukemia | 89 | |
| H1299 | Non-small Cell Lung Cancer | 62 | |
| MDA-MB-231 | Breast Cancer | ~100-300 | |
| OVCAR3 | Ovarian Cancer | ~100-300 | |
| MDA-MB-435 | Melanoma | ~100-300 | |
| PC3 | Prostate Cancer | ~163 | |
| Digitoxin | K-562 | Chronic Myelogenous Leukemia | 6.4 |
| MCF-7 | Breast Adenocarcinoma | 3-33 | |
| TK-10 | Renal Adenocarcinoma | 3-33 | |
| HeLa | Cervical Cancer | 28 | |
| Ouabain (B1677812) | A549 | Lung Cancer | 25 |
| Proscillaridin A | RD | Rhabdomyosarcoma | 5 |
Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used. The data presented here is a compilation from multiple sources for comparative purposes.[3][5][6]
In Vivo Efficacy of Cardiac Glycosides
Translating in vitro cytotoxicity to in vivo anti-tumor activity is a critical step in drug development. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate in vivo efficacy.
Digoxin: A Case Study in Prostate and Breast Cancer
-
Prostate Cancer: In a xenograft model using C4-2 castration-resistant prostate cancer cells, digoxin treatment resulted in a significant four-fold reduction in tumor blood vessel density and inhibited the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key protein in tumor survival and angiogenesis.[7] While direct tumor growth inhibition was not observed at the tested dosage, these findings suggest a potent anti-angiogenic effect.[7] Another study investigating the link between digoxin use and prostate cancer risk in a cohort of 47,884 men found that regular digoxin users had a 25% lower risk of prostate cancer.[6]
-
Breast Cancer: A clinical study involving patients with metastatic breast cancer demonstrated that treatment with low doses of digoxin led to a significant reduction in the size of circulating tumor cell (CTC) clusters.[8][9][10][11] This is a crucial finding as larger CTC clusters have a higher metastatic potential.[8][9] Digoxin is believed to weaken the cohesion between cancer cells within these clusters by inhibiting the Na+/K+-ATPase pump.[9][11]
-
Non-Small Cell Lung Cancer: In a nude mouse xenograft model with A549 non-small cell lung cancer cells, digoxin administered at 1.0 mg/kg/day significantly inhibited tumor growth.[12][13]
Comparison with Alternative Cancer Therapies
The therapeutic landscape for cancers commonly targeted by cardiac glycoside research, such as breast and prostate cancer, includes a variety of treatment modalities.
| Therapy Type | Mechanism of Action | Examples | Applicable Cancers (Examples) |
| Cardiac Glycosides | Inhibition of Na+/K+-ATPase pump, leading to apoptosis and anti-angiogenic effects. | Digoxin, Digitoxin, Ouabain | Breast, Prostate, Lung, Leukemia |
| Hormonal Therapy | Blocks or lowers the levels of hormones that fuel cancer growth.[1][14][15][16][17] | Tamoxifen, Aromatase inhibitors (for breast cancer), Androgen deprivation therapy (for prostate cancer) | Hormone receptor-positive Breast Cancer, Prostate Cancer |
| Targeted Therapy | Targets specific molecules involved in cancer growth and progression.[18][19][20][21][22] | PARP inhibitors (e.g., Olaparib for prostate cancer with BRCA mutations), HER2 inhibitors (for HER2-positive breast cancer) | Prostate Cancer, Breast Cancer, and others with specific molecular targets |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[3]
Objective: To determine the IC50 value of a cardiac glycoside on a specific cancer cell line.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete culture medium
-
Cardiac glycoside stock solution
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[3]
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the cardiac glycoside to the wells. Include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the drug concentration to determine the IC50 value.
In Vivo Efficacy Assessment: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a cardiac glycoside in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old[23]
-
Human cancer cells
-
Sterile PBS
-
1-cc syringes with 27- or 30-gauge needles[23]
-
Digital calipers
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS at the desired concentration (e.g., 3.0 x 10^6 cells per injection).[23]
-
Implantation: Inject the cell suspension subcutaneously into the flank of the mice.[23]
-
Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[24] Measure tumor dimensions with digital calipers regularly, and calculate tumor volume using the formula: Volume = (width)² x length/2.[23][24]
-
Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer the cardiac glycoside or vehicle control according to the planned dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Na+/K+-ATPase Activity Assay
Objective: To determine the inhibitory effect of a cardiac glycoside on Na+/K+-ATPase activity.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) liberated from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined as the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.[25][26][27][28][29]
Materials:
-
Purified Na+/K+-ATPase enzyme or tissue homogenate
-
Assay buffer (containing NaCl, KCl, MgCl2, and a buffer like imidazole (B134444) or Tris-HCl)[25][29]
-
ATP solution
-
Cardiac glycoside solution
-
Ouabain solution (for determining specific activity)
-
Reagents for phosphate detection (e.g., ammonium (B1175870) molybdate (B1676688) and a reducing agent)[26]
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare reaction tubes containing the assay buffer, the enzyme preparation, and either the cardiac glycoside at various concentrations or a vehicle control. A separate set of tubes should contain ouabain to determine the non-specific ATPase activity.
-
Initiation: Start the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 10-30 minutes).[28][29]
-
Termination: Stop the reaction by adding a reagent that denatures the enzyme (e.g., perchloric acid or SDS).[26][29]
-
Phosphate Detection: Add the colorimetric reagents for phosphate detection and allow the color to develop.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 850 nm).[26]
-
Calculation: Calculate the amount of Pi released and determine the Na+/K+-ATPase activity. The inhibitory effect of the cardiac glycoside is calculated by comparing the activity in its presence to the control.
Visualizations
Signaling Pathway of Cardiac Glycoside-Induced Apoptosis
Caption: Signaling pathway of cardiac glycoside-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Standard experimental workflow for cytotoxicity assessment.
Logical Relationship for In Vivo Xenograft Study
Caption: Logical workflow for an in vivo xenograft study.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Two-Stage, Transdisciplinary Study Identifies Digoxin as a Possible Drug for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digoxin Inhibits Blood Vessel Density and HIF‐1a Expression in Castration‐Resistant C4‐2 Xenograft Prostate Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. biocompare.com [biocompare.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Heart drug dissolves breast cancer cell clusters in the blood - Futurity [futurity.org]
- 12. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 13. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. komen.org [komen.org]
- 15. breastcancer.org [breastcancer.org]
- 16. Hormonal therapy for breast cancer explained | Macmillan Cancer Support [macmillan.org.uk]
- 17. Hormone therapy for breast cancer - Mayo Clinic [mayoclinic.org]
- 18. cancer.ca [cancer.ca]
- 19. Targeted Drug Therapy for Prostate Cancer | American Cancer Society [cancer.org]
- 20. facingourrisk.org [facingourrisk.org]
- 21. cityofhope.org [cityofhope.org]
- 22. Prostate Cancer Treatment Options: Targeted Therapy – Regional Cancer Care Associates [regionalcancercare.org]
- 23. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 24. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 25. journals.physiology.org [journals.physiology.org]
- 26. znaturforsch.com [znaturforsch.com]
- 27. mdpi.com [mdpi.com]
- 28. assaygenie.com [assaygenie.com]
- 29. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Cynatratoside D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Cynatratoside D, a C21 steroidal glycoside with potential therapeutic applications. The selection of an appropriate analytical method is crucial for accurate quantification in research, quality control, and pharmacokinetic studies. This document presents a cross-validation of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of this compound, with supporting experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The performance of HPLC, UPLC-MS/MS, and HPTLC for the quantification of this compound is summarized in the table below. The data presented is a synthesis from various studies on this compound and related C21 steroidal glycosides, providing a representative comparison of what can be expected from each technique.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity (R²) | ≥ 0.999 | > 0.99 | ≥ 0.998 |
| Precision (RSD%) | < 2.0% | < 15% | < 5.0% |
| Accuracy (Recovery %) | 95.0 - 105.0% | 85.0 - 115.0% | 90.0 - 110.0% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | ~60 ng/spot |
| Analysis Time | 20 - 30 minutes | < 5 minutes | 20 - 40 minutes per plate (multiple samples) |
| Selectivity | Moderate | Very High | High |
| Solvent Consumption | High | Low | Low |
Experimental Protocols
Detailed methodologies for the three analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and other C21 steroidal glycosides.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of this compound in herbal extracts and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in methanol (B129727), sonicated, and filtered through a 0.45 µm syringe filter.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and collection of the supernatant. The supernatant is then evaporated and reconstituted in the mobile phase.
-
Standard Preparation: Calibration standards are prepared by spiking blank plasma with known concentrations of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
This method allows for the simultaneous analysis of multiple samples and is suitable for the quality control of herbal raw materials.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of chloroform, methanol, and water.
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automatic applicator.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, the plate is dried and scanned at 220 nm.
-
Sample Preparation: Similar to HPLC, samples are extracted with methanol and filtered.
-
Standard Preparation: A stock solution of this compound is prepared and applied to the plate at different concentrations to generate a calibration curve.
Mandatory Visualization
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound using chromatographic methods.
Caption: General workflow for the analytical determination of this compound.
Signaling Pathway of this compound
This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition triggers a cascade of events leading to increased cardiac contractility.
Caption: Signaling pathway of this compound leading to increased cardiac contractility.
Independent Verification of Cynatratoside A's Anti-Inflammatory and Anti-Apoptotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The C21 steroidal glycoside, Cynatratoside A, isolated from Cynanchum atratum, has demonstrated a significant protective effect in a mouse model of autoimmune hepatitis. The primary proposed mechanism centers on its dual anti-inflammatory and anti-apoptotic properties. This guide provides an objective comparison of the experimental data supporting this mechanism and contextualizes it with findings from similar compounds, offering a resource for independent verification and further research.
Proposed Mechanism of Action: Cynatratoside A
A key study on concanavalin (B7782731) A-induced autoimmune hepatitis in mice has proposed that Cynatratoside A exerts its therapeutic effects by:
-
Inhibiting T Lymphocyte Activation and Adhesion: This reduces the immune-mediated damage to hepatocytes, a hallmark of autoimmune hepatitis.
-
Blocking Hepatocyte Apoptosis: This is achieved by modulating the intrinsic apoptosis pathway. Specifically, Cynatratoside A was shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria. Consequently, the activation of caspase-9 and the executioner caspase-3 is reduced, thereby inhibiting programmed cell death of liver cells.[1]
Comparative Analysis with Other C21 Steroidal Glycosides
While direct independent verification of Cynatratoside A's mechanism in autoimmune hepatitis is not yet available in published literature, studies on other C21 steroidal glycosides isolated from the Cynanchum genus provide corroborating evidence for a shared mechanism of inducing apoptosis, particularly in cancer cell lines. This suggests a conserved biological activity for this class of compounds.
| Compound | Source | Cell Line/Model | Key Mechanistic Findings | Reference |
| Cynatratoside A | Cynanchum atratum | Concanavalin A-induced autoimmune hepatitis in mice; L-02 hepatocytes | Inhibits T lymphocyte activation. Modulates Bcl-2/Bax ratio to inhibit hepatocyte apoptosis via caspase-9 and -3. | [1] |
| Unnamed C21-steroidal glycoside | Cynanchum auriculatum | SGC-7901 human gastric cancer cells | Induces apoptosis through a caspase-3-dependent pathway. | [2][3] |
| C21 steroidal glycosides (Compound 4) | Cynanchum stauntonii | HepG2 human liver cancer cells | Induces G1 phase arrest and apoptosis by upregulating Bax and caspases-3 and -9, and downregulating Bcl-2. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of these findings. Below are summaries of the key experimental protocols employed in the cited studies.
Concanavalin A-Induced Autoimmune Hepatitis in Mice
This model is widely used to mimic T cell-dependent liver injury.[5][6][7]
-
Animal Model: Typically, male C57BL/6 mice are used.
-
Induction: A single intravenous injection of Concanavalin A (e.g., 15-20 mg/kg body weight) is administered to induce hepatitis.
-
Treatment: Cynatratoside A (e.g., 10 and 40 mg/kg) is administered orally prior to and after Con A injection.[1]
-
Analysis:
-
Histopathology: Liver tissues are collected, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and necrosis.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.
-
Immunohistochemistry: Liver sections are stained for markers of inflammation (e.g., IL-1β) and cell adhesion (e.g., ICAM-1).[1]
-
T Lymphocyte Activation Assay
This assay evaluates the effect of a compound on T cell proliferation.[8][9][10][11]
-
Cell Isolation: Splenocytes are isolated from the spleens of mice.
-
Stimulation: T cells within the splenocyte population are stimulated to proliferate using a mitogen like Concanavalin A or with anti-CD3 and anti-CD28 antibodies.
-
Treatment: The stimulated cells are treated with various concentrations of the test compound (e.g., Cynatratoside A).
-
Analysis: T cell proliferation can be quantified using various methods, such as the MTT assay or flow cytometry-based assays that track cell division (e.g., using CellTrace Violet dye).
Hepatocyte Apoptosis Assays
These assays are used to determine the extent and mechanism of programmed cell death in hepatocytes.
-
Cell Culture: A human hepatocyte cell line (e.g., L-02) is used. Apoptosis is induced by treatment with Concanavalin A.[1]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
-
Western Blot Analysis: This technique is used to quantify the expression levels of key apoptosis-related proteins.[14]
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3) followed by secondary antibodies conjugated to an enzyme for detection.
-
Visualizing the Pathways and Workflows
To further clarify the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Overview of Cynatratoside A's action in autoimmune hepatitis.
Caption: Cynatratoside A's modulation of the intrinsic apoptosis pathway.
Caption: Experimental workflow for verifying the anti-apoptotic mechanism.
References
- 1. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Activation of cytotoxic T lymphocyte responses and attenuation of tumor growth in vivo by Andrographis paniculata extract and andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Cynatratoside C and Standard Anti-inflammatory Drugs in Modulating Inflammatory Responses
An Objective Guide for Researchers and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural products present a promising frontier. Among these, C21 steroidal glycosides isolated from medicinal plants have garnered significant attention. This guide provides a comparative study of Cynatratoside C, a representative of this class from Cynanchum atratum, and standard nonsteroidal anti-inflammatory drugs (NSAIDs). It is important to note that while the initial focus was on Cynatratoside D, a thorough review of current scientific literature reveals a lack of specific data for this compound. Therefore, this analysis will focus on the closely related and well-studied Cynatratoside C, which shares a similar structural backbone and is derived from the same plant species.
This guide will delve into the mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to offer a comprehensive resource for the scientific community.
Comparative Efficacy and Mechanism of Action
Cynatratoside C and standard NSAIDs, such as ibuprofen (B1674241) and diclofenac, exert their anti-inflammatory effects through distinct molecular pathways. NSAIDs are well-characterized for their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] In contrast, emerging evidence suggests that Cynatratoside C modulates inflammatory responses by targeting upstream signaling cascades, specifically the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4]
The following table summarizes the quantitative data from representative in vitro and in vivo studies, offering a direct comparison of the anti-inflammatory efficacy of Cynatratoside C and a standard NSAID.
| Parameter | Cynatratoside C | Standard NSAID (Diclofenac) | Reference |
| In Vitro: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages | |||
| Nitric Oxide (NO) Production Inhibition | Significant inhibition | Significant inhibition | [5] |
| Tumor Necrosis Factor-alpha (TNF-α) Inhibition | Significant inhibition | Significant inhibition | [5] |
| Interleukin-1 beta (IL-1β) Inhibition | Significant inhibition | Significant inhibition | [5] |
| In Vivo: Carrageenan-Induced Paw Edema in Mice | |||
| Edema Reduction | Dose-dependent reduction | Significant reduction | [6] |
Signaling Pathways in Inflammation: A Visual Comparison
To illustrate the distinct mechanisms of action, the following diagrams, generated using the DOT language, depict the signaling pathways modulated by Cynatratoside C and standard NSAIDs.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-inflammatory Activity Assay
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Nitric Oxide (NO) Production Assay: Cells are seeded in 96-well plates and pre-treated with various concentrations of Cynatratoside C or a standard NSAID for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement (TNF-α and IL-1β): Cell culture supernatants are collected after treatment and stimulation as described above. The concentrations of TNF-α and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema
-
Animals: Male ICR mice (6-8 weeks old) are used for this study. The animals are housed under standard laboratory conditions with free access to food and water.
-
Procedure: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the mice to induce localized inflammation. Cynatratoside C or a standard NSAID is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory potential of a test compound.
Conclusion
Cynatratoside C demonstrates a distinct anti-inflammatory mechanism compared to standard NSAIDs. While NSAIDs directly inhibit the enzymatic activity of COX enzymes, Cynatratoside C appears to modulate upstream signaling pathways, including the TLR4/NF-κB and MAPK pathways. This difference in the mechanism of action suggests that Cynatratoside C and other related C21 steroidal glycosides could represent a novel class of anti-inflammatory agents. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate their therapeutic potential and safety profile. This guide provides a foundational comparison to aid researchers and drug development professionals in this endeavor.
References
- 1. Cynanchum Atratum - Descrizione [tiiips.com]
- 2. Bioactive constituents of the roots of Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo anti-inflammatory and anti-allergic activities of cynaroside evaluated by using hydrogel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cynanchum atratum Alleviates Non-Alcoholic Fatty Liver by Balancing Lipogenesis and Fatty Acid Oxidation in a High-Fat, High-Fructose Diet Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cynatroside B2, a new anti-inflammatory C21 steroid from the roots and rhizomes of Vincetoxicum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxwellsci.com [maxwellsci.com]
Head-to-head comparison of Cynatratoside D and Digoxin
A direct head-to-head comparison between Cynatratoside D and Digoxin (B3395198) is not feasible at this time due to the limited availability of scientific data on this compound. While Digoxin is a well-characterized cardiac glycoside with a long history of clinical use and extensive research into its mechanism of action, this compound remains a largely uninvestigated compound in the context of cardiovascular effects.
Initial literature searches did not yield any studies detailing the effects of this compound on cardiac cells, its mechanism of action, or any relevant experimental data that would allow for a direct comparison with Digoxin. Compounds from the same genus, such as Cynatratoside A and Cynatratoside C, have been investigated for their roles in mitigating liver injury and for their anti-inflammatory properties, respectively. However, these findings cannot be scientifically extrapolated to predict the biological activity of this compound, particularly in a highly specific area such as cardiac function.
Digoxin: A Well-Established Cardiac Glycoside
Digoxin, a purified cardiac glycoside extracted from the foxglove plant (Digitalis lanata), is a long-standing therapeutic agent for heart failure and certain cardiac arrhythmias.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in cardiac muscle cells.[1][3][4][5]
Mechanism of Action of Digoxin
The inhibition of the Na+/K+-ATPase pump by Digoxin leads to an increase in intracellular sodium concentration.[1][3] This, in turn, affects the sodium-calcium exchanger, leading to an increase in intracellular calcium levels.[1][3] The elevated intracellular calcium enhances the contractility of the heart muscle, an effect known as positive inotropy.[1][2] Digoxin also exerts a negative chronotropic effect, slowing the heart rate, and a negative dromotropic effect, slowing electrical conduction through the atrioventricular (AV) node.[2][3]
The signaling pathway for Digoxin's primary cardiac effects can be visualized as follows:
Caption: Mechanism of action of Digoxin.
Clinical Significance and Experimental Data for Digoxin
Clinical trials have demonstrated Digoxin's efficacy in reducing hospitalizations for heart failure, although its effect on mortality is less clear.[6][7][8] The RATE-AF trial showed that for patients with atrial fibrillation and symptoms of heart failure, digoxin was as effective as beta-blockers in controlling heart rate, with fewer adverse effects.[9] The Digitalis Investigation Group (DIG) trial found that while digoxin did not reduce overall mortality, it was associated with a significant decrease in hospitalizations for worsening heart failure.[7]
Table 1: Summary of Key Clinical Trials for Digoxin
| Trial Name | Primary Outcome | Key Findings |
| RATE-AF | Patient-reported quality of life | No significant difference in quality of life compared to beta-blockers; fewer adverse effects with digoxin.[9] |
| DIG Trial | Mortality and hospitalization | No reduction in overall mortality; significant reduction in hospitalizations for heart failure.[7] |
Experimental Protocols for Assessing Digoxin Activity:
-
Na+/K+-ATPase Inhibition Assay: This in vitro assay measures the activity of the Na+/K+-ATPase enzyme in the presence and absence of Digoxin to determine its inhibitory concentration (IC50). The assay typically involves measuring the hydrolysis of ATP.
-
In Vitro Contractility Studies: Isolated cardiac muscle preparations (e.g., papillary muscles) are used to measure the force of contraction in response to varying concentrations of Digoxin.
-
Electrophysiological Studies: Techniques such as patch-clamping are employed on isolated cardiomyocytes to study the effects of Digoxin on ion channel function and action potentials.
The Uncharacterized Profile of this compound
In stark contrast to Digoxin, there is a significant lack of published research on this compound. Searches of scientific databases for its mechanism of action, signaling pathways, and experimental data related to cardiac function have been unfruitful. Without such data, a meaningful comparison to Digoxin is impossible.
Future Directions
To enable a head-to-head comparison, future research on this compound would need to address the following:
-
Isolation and Characterization: Confirmation of the structure of this compound.
-
In Vitro Pharmacological Profiling:
-
Screening for activity against a panel of cardiac targets, including the Na+/K+-ATPase.
-
Cell-based assays using human cardiomyocytes to assess effects on contractility, viability, and electrophysiology.
-
-
Mechanism of Action Studies: If cardiac activity is observed, further experiments to elucidate the underlying signaling pathways would be necessary.
-
In Vivo Studies: Evaluation of the cardiovascular effects of this compound in animal models.
Until such fundamental research is conducted and published, any discussion of this compound's properties in comparison to a well-established drug like Digoxin would be purely speculative.
References
- 1. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. DIDS inhibits Na-K-ATPase activity in porcine nonpigmented ciliary epithelial cells by a Src family kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the potential anticancer activity of different vitamin D metabolites on colorectal and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cynatratoside D: A Guide for Laboratory Professionals
Essential guidelines for the proper disposal of Cynatratoside D, ensuring laboratory safety and environmental protection.
The proper disposal of this compound, a potent chemical compound utilized in research and development, is critical to maintaining a safe laboratory environment and preventing ecological contamination. Due to its inherent toxicity and potential environmental hazards, a structured and cautious approach to its disposal is mandatory. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Containment: Use a secondary containment tray during handling and disposal to manage any potential spills.
Step-by-Step Disposal Protocol
The following protocol outlines a general, precautionary procedure for the disposal of this compound, based on standard guidelines for handling toxic and environmentally hazardous chemical waste.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
Store waste in a designated, sealed, and chemically compatible container.
-
-
Disposal of Unused this compound Powder:
-
Carefully transfer any residual this compound powder into a designated hazardous waste container.
-
Avoid generating dust.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent. Given the lack of specific solubility data, a common organic solvent such as ethanol (B145695) or methanol, followed by water, is a conservative approach.
-
Crucially, collect all rinsate (the liquid from rinsing) as hazardous waste. Do not discharge the rinsate down the drain.
-
Place the collected rinsate in a designated container for liquid hazardous waste.
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Include any known hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound in the regular trash or down the drain [1].
-
Summary of Hazard Information
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501: Dispose of contents/ container to an approved waste disposal plant. |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe management and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling Cynatratoside D
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Cynatratoside D. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic substance if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Minimum PPE Requirements:
A comprehensive assessment of the specific laboratory conditions and procedures should be conducted to determine the final PPE requirements. However, the following provides a baseline for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a barrier against accidental skin contact. Double-gloving offers additional protection in case the outer glove is compromised[1][2]. |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects eyes from splashes and aerosols of the compound[3]. |
| Body Protection | A buttoned-up, long-sleeved laboratory coat. Consider a disposable gown for procedures with a higher risk of contamination. | Prevents contamination of personal clothing[1]. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts. The specific type will depend on a risk assessment. | Protects against inhalation of the toxic compound. |
Safe Handling and Operational Plan
2.1. General Handling Precautions:
-
Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Avoid Contamination: Prevent the formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.
2.2. Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.
-
Spill Response: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow: Small Spill Cleanup
The following diagram outlines the procedural steps for managing a small spill of this compound in a laboratory setting.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
